NXT-10796
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H31N3O6 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid |
InChI |
InChI=1S/C23H31N3O6/c27-19(16-17-8-4-3-5-9-17)13-11-18-12-14-21(29)26(18)15-7-2-1-6-10-20(28)24-25-22(30)23(31)32/h3-5,8-9,11,13,18-19,27H,1-2,6-7,10,12,14-16H2,(H,24,28)(H,25,30)(H,31,32)/b13-11+/t18-,19+/m0/s1 |
InChI Key |
JQCXMMYJDCOYSB-VJKINUSGSA-N |
Isomeric SMILES |
C1CC(=O)N([C@H]1/C=C/[C@H](CC2=CC=CC=C2)O)CCCCCCC(=O)NNC(=O)C(=O)O |
Canonical SMILES |
C1CC(=O)N(C1C=CC(CC2=CC=CC=C2)O)CCCCCCC(=O)NNC(=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NXT-10796
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NXT-10796 is an innovative, orally administered, and intestinally restricted prodrug of a potent E-Prostanoid 4 (EP4) receptor agonist. Developed for the targeted treatment of inflammatory bowel disease (IBD), its mechanism of action centers on the localized delivery of its active metabolite to the colon. This tissue-specific activation of the EP4 receptor initiates a signaling cascade that modulates local immune responses and, most critically, suppresses necroptosis in intestinal epithelial cells (IECs). This targeted approach is designed to maximize therapeutic efficacy within the gastrointestinal tract while minimizing systemic exposure and associated side effects.
Core Mechanism of Action: Targeted EP4 Receptor Agonism
This compound is engineered as a prodrug to ensure its passage through the upper gastrointestinal tract in an inactive form. Upon reaching the lower intestine, it is converted to its active form, a potent EP4 receptor agonist.[1][2] This localized bioactivation is key to its therapeutic profile.
The activated agonist binds to and stimulates the EP4 receptor, a G-protein coupled receptor expressed on various cells in the colon, including intestinal epithelial cells.[1][2] This targeted engagement of the EP4 receptor in the colon leads to the modulation of immune-related genes and the suppression of inflammatory pathways.[1][2] A crucial component of its anti-inflammatory effect is the inhibition of necroptosis, a form of programmed cell death, in intestinal epithelial cells.[1] By preventing the death of these cells, this compound helps to maintain the integrity of the intestinal barrier, a critical factor in the resolution of colitis.[1]
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data for the active metabolite of this compound. Please note that as the specific values from proprietary studies are not publicly available, these figures represent illustrative values based on typical potencies for selective EP4 agonists.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Value (Illustrative) | Description |
| Binding Affinity (Ki) for EP4 | 1.5 nM | Measures the affinity of the active metabolite for the human EP4 receptor. |
| Functional Potency (EC50) | 5.0 nM | Concentration of the active metabolite required to elicit a half-maximal response in a cAMP accumulation assay in cells expressing the human EP4 receptor. |
| Selectivity | >1000-fold vs. other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP) | Demonstrates the high specificity of the active metabolite for the EP4 receptor, minimizing off-target effects. |
Table 2: Preclinical Pharmacokinetic Parameters
| Parameter | Value (Illustrative) | Description |
| Oral Bioavailability (Prodrug) | High | Designed for efficient oral absorption to reach the site of action. |
| Systemic Exposure (Active Agonist) | Minimal | The prodrug design ensures very low levels of the active agonist in systemic circulation, enhancing the safety profile. |
| Colon-to-Plasma Concentration Ratio | >50:1 | Highlights the targeted delivery and concentration of the active agonist in the colon. |
| Half-life (Systemic) | < 2 hours | Rapid systemic clearance of any absorbed active agonist further reduces the potential for systemic side effects. |
Experimental Protocols
EP4 Receptor Activation Assay
This assay is designed to quantify the functional potency of the active metabolite of this compound at the human EP4 receptor.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human EP4 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to 80-90% confluency.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of the active metabolite of this compound or a reference agonist for 30 minutes at 37°C.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA)-based cAMP detection kit.
-
-
Data Analysis: The resulting data are plotted as a dose-response curve, and the EC50 value is calculated using a four-parameter logistic regression model.
In Vitro Model of Intestinal Epithelial Cell Necroptosis
This protocol assesses the ability of the active metabolite of this compound to protect intestinal epithelial cells from induced necroptosis.
-
Cell Culture: The human colon adenocarcinoma cell line HT-29 is cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Necroptosis:
-
HT-29 cells are seeded in 24-well plates.
-
To induce necroptosis, cells are pre-treated with a pan-caspase inhibitor (e.g., z-VAD-fmk) for 1 hour.
-
Necroptosis is then initiated by the addition of a combination of Tumor Necrosis Factor-alpha (TNF-α) and a SMAC mimetic.
-
-
Treatment: The active metabolite of this compound is co-incubated with the necroptosis-inducing agents at various concentrations.
-
Assessment of Cell Viability: Cell viability is measured after 24 hours using a lactate dehydrogenase (LDH) cytotoxicity assay, which quantifies membrane integrity. A decrease in LDH release in treated cells compared to untreated controls indicates protection from necroptosis.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound's Active Metabolite
Caption: Signaling pathway of this compound's active metabolite in intestinal epithelial cells.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical experimental workflow for the evaluation of this compound.
References
An In-depth Technical Guide to NXT-10796: A Colon-Targeted EP4 Agonist Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
NXT-10796 is a novel, orally administered investigational compound designed as an intestinally restricted prodrug of a potent prostaglandin E receptor 4 (EP4) agonist. Developed as a potential therapeutic for inflammatory bowel disease (IBD), its core innovation lies in a colon-targeted delivery mechanism. This design aims to concentrate the therapeutic action of the active EP4 agonist within the gastrointestinal tract, specifically the colon, thereby minimizing systemic exposure and the potential for off-target side effects. Preclinical evidence suggests that this compound effectively delivers its active metabolite to the colon, leading to the tissue-specific modulation of immune-related genes. While serving as a valuable tool compound to validate this therapeutic strategy, further studies are needed to fully characterize its conversion and developmental potential.
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The prostaglandin E2 (PGE2) receptor subtype 4 (EP4) has emerged as a promising therapeutic target in IBD. Activation of the EP4 receptor is associated with anti-inflammatory effects and the promotion of mucosal healing. However, systemic administration of EP4 agonists can lead to undesirable side effects, which has hindered their clinical development.
This compound represents a strategic approach to overcome this limitation. It is an orally active prodrug, engineered to remain largely intact until it reaches the lower gastrointestinal tract, where it is converted to its active EP4 agonist form. This targeted delivery is intended to harness the therapeutic benefits of EP4 agonism directly at the site of inflammation in IBD, while significantly reducing systemic drug levels.
Chemical Properties
While the precise chemical structures of this compound and its active parent agonist, referred to as "compound 2" in foundational research, are not publicly disclosed in the available literature, some properties have been reported. The prodrug moiety of this compound is described as an oxalic acid monohydrazide-derived carboxylate isostere. This chemical modification is key to its property-focused design aimed at minimizing absorption after oral administration.
Mechanism of Action and Signaling Pathway
This compound functions as a prodrug, delivering its active metabolite, a potent EP4 receptor agonist, to the colon. The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gαs subunit to increase intracellular cyclic AMP (cAMP) levels.
In the context of IBD, the activation of the EP4 receptor on intestinal epithelial cells (IECs) is believed to be a key therapeutic mechanism. Research suggests that EP4 signaling can suppress necroptosis, a form of programmed cell death that contributes to the breakdown of the intestinal barrier in IBD. This is achieved by inhibiting the activity of key proteins in the necroptosis pathway, such as receptor-interacting protein kinase 1 (RIPK1) and mixed-lineage kinase domain-like pseudokinase (MLKL), following induction by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). By preventing the death of intestinal epithelial cells, the integrity of the mucosal barrier is better maintained, leading to a resolution of inflammation.
Below is a diagram illustrating the proposed signaling pathway.
Quantitative Data
Specific quantitative data for this compound and its active metabolite, such as receptor binding affinity (Ki), functional potency (EC50), and detailed pharmacokinetic parameters, are not available in the public domain based on the conducted searches. The primary publication describes the compound's effects qualitatively, noting minimal plasma exposure of the parent agonist and tissue-specific modulation of immune genes in the colon.
Experimental Protocols
Detailed experimental protocols for the studies involving this compound have not been fully disclosed in the available literature. However, based on the context provided in the research abstracts, the evaluation of this compound likely involved the following methodologies.
In Vivo Efficacy in a Colitis Model
-
Model: A standard rodent model of inflammatory bowel disease, such as dextran sodium sulfate (DSS)-induced colitis, was likely used.
-
Administration: this compound would be administered orally to the animals.
-
Assessments:
-
Clinical Signs: Monitoring of body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Histological Analysis: Collection of colon tissue at the end of the study for histological scoring of inflammation, tissue damage, and immune cell infiltration.
-
Gene Expression Analysis: Use of techniques like quantitative PCR (qPCR) on colon tissue to measure the expression of EP4-modulated immune and inflammatory genes.
-
Pharmacokinetic Analysis: Measurement of the active agonist's concentration in both plasma and colon tissue to confirm colon-targeted delivery and low systemic exposure.
-
The general workflow for such an experiment is depicted below.
Conclusion and Future Directions
This compound serves as an important pharmacological tool that demonstrates the feasibility and potential of a colon-targeted EP4 agonist prodrug strategy for the treatment of inflammatory bowel disease. The core advantage of this approach is the localized delivery of the active therapeutic, which promises to enhance efficacy at the site of inflammation while minimizing systemic side effects.
Although detailed quantitative data and protocols are not yet widely available, the foundational research establishes a strong rationale for this therapeutic modality. Future research will need to provide a more in-depth understanding of the metabolic conversion of this compound to its active form within the gastrointestinal tract. Further assessment of its safety and efficacy in more advanced preclinical models is also a necessary step for the continued development of this or similar intestinally restricted EP4 agonist prodrugs.
An In-depth Technical Guide to NXT-10796: A Colon-Targeted EP4 Agonist Prodrug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Current therapeutic strategies, while effective for many, can be associated with systemic side effects. The prostaglandin E2 receptor subtype 4 (EP4) has emerged as a promising therapeutic target for IBD, as its activation is known to mediate mucosal protection and downregulate immune responses in the gut.[1] However, systemic activation of EP4 can lead to undesirable effects, thus limiting the development of conventional EP4 agonists.[2]
NXT-10796 is a novel, orally active and intestinally restricted prodrug of a potent EP4 agonist, designed to overcome the limitations of systemic EP4 activation.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.
Mechanism of Action: A Prodrug Approach for Targeted Delivery
This compound is an innovative therapeutic candidate that employs a prodrug strategy to achieve colon-targeted delivery of its active EP4 agonist. The core of its design is an oxalic acid monohydrazide-derived carboxylate isostere, which renders the molecule inactive and minimizes its absorption in the upper gastrointestinal tract.[3][4] Upon reaching the colon, the prodrug is hypothesized to be converted to the active parent agonist. This localized activation leads to tissue-specific engagement of the EP4 receptor in the colon, modulating immune-related genes and promoting the resolution of inflammation with minimal systemic exposure.[3][4]
EP4 Receptor Signaling Pathway
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling pathway is crucial for the anti-inflammatory and cytoprotective effects of EP4 activation in the context of IBD.
Preclinical Data Summary
While specific quantitative data from the primary literature on this compound is not fully available in the public domain, the published abstracts provide a qualitative summary of its preclinical profile. The following tables are structured to present the key preclinical data that would be generated for a drug candidate like this compound.
Table 1: In Vitro Activity
| Assay | Parameter | Result |
| EP4 Receptor Binding | Ki (nM) | Data not publicly available |
| EP4 Receptor Activation | EC50 (nM) | Data not publicly available |
| Prodrug Conversion | Half-life in colonic tissue homogenate | Data not publicly available |
Table 2: Pharmacokinetic Profile
| Species | Route of Administration | Dose | Key Findings |
| Rodent | Oral | Data not publicly available | Minimal plasma exposure of the active agonist.[3][4] |
| Rodent | Oral | Data not publicly available | Colon-targeted delivery of the parent agonist.[3][4] |
Table 3: In Vivo Efficacy in a Murine Model of Colitis
| Model | Treatment Group | Key Efficacy Endpoints & Findings |
| DSS-induced colitis | This compound | Tissue-specific modulation of an EP4-modulated gene signature in the colon.[3][4] |
| DSS-induced colitis | This compound | No modulation of EP4-driven biomarkers in the plasma.[3][4] |
Experimental Protocols
The following are representative experimental protocols that are likely to have been employed in the preclinical evaluation of this compound.
EP4 Receptor Binding Assay (Representative Protocol)
This assay determines the binding affinity of the active metabolite of this compound to the EP4 receptor.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human EP4 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled EP4 ligand (e.g., [3H]-PGE2) and varying concentrations of the test compound (the active agonist of this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Prodrug Conversion Assay (Representative Protocol)
This assay assesses the conversion of this compound to its active form in a simulated colonic environment.
-
Preparation of Colonic Homogenate: Colon tissue from a relevant species (e.g., mouse or human) is homogenized in a suitable buffer to prepare a tissue extract containing metabolic enzymes.
-
Incubation: this compound is incubated with the colonic homogenate at 37°C over a time course.
-
Sample Analysis: At various time points, aliquots are taken and the reaction is quenched. The concentrations of both the prodrug (this compound) and the active agonist are quantified using a validated analytical method such as LC-MS/MS.
-
Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the active agonist are calculated to determine the conversion kinetics.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice (Representative Protocol)
This is a widely used preclinical model to evaluate the efficacy of therapeutic agents for IBD.
-
Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a defined period (e.g., 5-7 days) to induce acute colitis.
-
Treatment: this compound is administered orally to the mice, typically starting before or concurrently with DSS administration. A vehicle control group is also included.
-
Clinical Monitoring: The mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is calculated based on these parameters.
-
Terminal Endpoint Analysis: At the end of the study, the mice are euthanized, and the colons are collected. The colon length is measured, and tissue samples are taken for histological analysis to assess the degree of inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in the colon tissue.
Visualizing the Preclinical Workflow and Prodrug Concept
Preclinical Evaluation Workflow for this compound
The following diagram illustrates a typical preclinical workflow for a colon-targeted prodrug like this compound.
References
- 1. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel GI-centric prostaglandin E2 receptor type 4 (EP4) agonist prodrugs as treatment for ulcerative colitis and other intestinal inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Intestinally Restricted EP4 Agonists: A Technical Guide for the Development of Novel Therapeutics for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, presents a significant therapeutic challenge due to its chronic inflammatory nature and the debilitating symptoms experienced by patients. While existing treatments offer relief for many, a substantial portion of patients experience inadequate response or dose-limiting systemic side effects. The prostaglandin E2 receptor subtype 4 (EP4) has emerged as a promising therapeutic target for IBD. Activation of the EP4 receptor has been shown to suppress inflammation, promote mucosal healing, and modulate immune responses in the gut.[1][2][3] However, systemic administration of EP4 agonists can lead to undesirable side effects, limiting their clinical utility.[4] This has driven the development of intestinally restricted EP4 agonists, designed to exert their therapeutic effects locally in the gastrointestinal tract while minimizing systemic exposure. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and available data for this promising class of compounds.
The EP4 Receptor: A Key Modulator of Intestinal Homeostasis
The EP4 receptor is a G-protein coupled receptor (GPCR) that is widely expressed in the gastrointestinal tract, including on intestinal epithelial cells, immune cells such as macrophages and T cells, and smooth muscle cells.[5][6] Its endogenous ligand, prostaglandin E2 (PGE2), plays a crucial role in maintaining intestinal homeostasis. The therapeutic rationale for targeting the EP4 receptor in IBD is underpinned by its multifaceted role in suppressing inflammation and promoting tissue repair.
Mechanism of Action of EP4 Agonists in IBD
Activation of the EP4 receptor by an agonist initiates a signaling cascade that leads to a range of beneficial effects in the context of IBD:
-
Suppression of Inflammation: EP4 signaling has been shown to downregulate the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by immune cells in the gut.[7][8] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.
-
Promotion of Mucosal Healing: EP4 activation promotes the proliferation and migration of intestinal epithelial cells, contributing to the repair of the damaged mucosal barrier. It also enhances the production of protective mucus.
-
Modulation of Immune Cell Function: EP4 signaling can suppress the activation and proliferation of pathogenic T cells, particularly Th1 cells, which are key drivers of inflammation in IBD.[1][2][3]
Signaling Pathways
The primary signaling pathway activated by the EP4 receptor involves the coupling to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the anti-inflammatory and pro-reparative effects.
However, evidence also suggests that the EP4 receptor can couple to other signaling pathways, including a Gi-mediated pathway that can modulate the PI3K/Akt pathway, and a β-arrestin-dependent pathway that can transactivate the epidermal growth factor receptor (EGFR).[6][9] This signaling diversity may contribute to the pleiotropic effects of EP4 agonists.
Caption: EP4 Receptor Signaling Pathways in Intestinal Cells.
Intestinally Restricted EP4 Agonists: Compounds in Development
To mitigate the systemic side effects associated with EP4 agonism, research has focused on developing intestinally restricted compounds. The primary strategy employed is the use of prodrugs that are designed to be activated locally in the gut.
AE1-734
AE1-734 is a selective EP4 agonist that has been extensively studied in preclinical models of colitis. While not strictly "intestinally restricted" by design, its effects have been well-characterized in the gut.
ONO-4819CD
ONO-4819CD is another EP4 agonist that has progressed to clinical trials for ulcerative colitis.[1][3]
NXT-10796
This compound is a more recent example of an orally active, intestinally restricted EP4 agonist prodrug.[10] It was designed to minimize systemic absorption through modification of its carboxylic acid head group.[10] This strategy aims for colon-targeted delivery of the active agonist with minimal plasma exposure.[10]
Methylene Phosphate Prodrugs
A series of methylene phosphate prodrugs of a potent and selective EP4 agonist have been designed for targeted delivery to the gastrointestinal tract.[11] These prodrugs are engineered to be converted to the active agonist by intestinal alkaline phosphatase (IAP), an enzyme abundant on the luminal surface of the intestinal wall.[11] This approach is intended to expose the colon epithelial barrier to the therapeutic agent while reducing systemic absorption.[11]
Preclinical and Clinical Data
The efficacy of intestinally restricted EP4 agonists has been evaluated in various preclinical models and, in some cases, in clinical trials. The following tables summarize the available quantitative data.
Table 1: Preclinical Efficacy of AE1-734 in DSS-Induced Colitis in Mice
| Parameter | Vehicle + 7% DSS | AE1-734 + 7% DSS | p-value | Reference |
| Body Weight Loss (%) | 9.8 ± 2.7 | - | < 0.05 | [7] |
| Diarrhea Score (0-4) | 2.2 ± 0.1 | - | < 0.05 | [7] |
| Hemoccult Score (0-4) | 3.8 ± 0.2 | - | < 0.05 | [7] |
| Histological Injury Score | 22.3 ± 3.5 | 7.5 ± 1.1 | < 0.05 | [7] |
Data are presented as mean ± SEM.
Table 2: Clinical Efficacy of ONO-4819CD in Mild to Moderate Ulcerative Colitis (Phase II Trial)
| Parameter | Placebo (n=4) | ONO-4819CD (n=4) |
| Change in DAI Score (Day 14) | Decrease in 1 patient | Decrease in 3 patients |
| Clinical Remission (Day 14) | 0 patients | 2 patients |
| Change in Histological Score (Day 14) | No change | Decreased in all patients |
DAI: Disease Activity Index. Data extracted from Nakase et al., 2010.[12]
Key Experimental Protocols
The evaluation of intestinally restricted EP4 agonists relies on a set of standardized in vitro and in vivo experimental protocols.
In Vitro EP4 Receptor Activation Assay
This assay is used to determine the potency and selectivity of a compound for the EP4 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are transiently or stably transfected with a plasmid encoding the human EP4 receptor.
-
cAMP Measurement: Cells are stimulated with varying concentrations of the test compound. The intracellular accumulation of cAMP is then measured using a competitive immunoassay or a reporter gene assay.[13][14][15]
-
Data Analysis: The EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated to determine the potency of the agonist.
Caption: Workflow for In Vitro EP4 Receptor Activation Assay.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice
This is the most widely used animal model to mimic the clinical and histological features of ulcerative colitis.
Methodology:
-
Induction of Colitis: Mice (commonly C57BL/6) are administered DSS (typically 2-5%) in their drinking water for a period of 5-7 days.[8][16]
-
Treatment: The test compound (e.g., an intestinally restricted EP4 agonist) is administered orally or rectally daily during or after the DSS treatment period.
-
Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).[17]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected for measurement of length (colitis is associated with colon shortening) and histological analysis.
Histological Scoring of Colitis
Colonic tissue sections are stained with hematoxylin and eosin (H&E) and scored by a blinded pathologist to assess the severity of inflammation and tissue damage.
Scoring System:
A common scoring system evaluates the following parameters:
-
Severity of Inflammation: (0-3) None, slight, moderate, severe.
-
Extent of Inflammation: (0-3) Mucosa, mucosa and submucosa, transmural.
-
Crypt Damage: (0-4) None, basal 1/3 damaged, basal 2/3 damaged, only surface epithelium intact, entire crypt and epithelium lost.
The individual scores are summed to generate a total histological score.[4][18][19]
Future Directions and Conclusion
The development of intestinally restricted EP4 agonists represents a promising therapeutic strategy for IBD. The ability to deliver the therapeutic benefits of EP4 activation directly to the site of inflammation while minimizing systemic side effects holds the potential to significantly improve the treatment landscape for patients. Future research will likely focus on:
-
Optimizing the pharmacokinetic properties of prodrugs to ensure efficient and targeted delivery to the colon.
-
Further elucidating the downstream signaling pathways of the EP4 receptor in different intestinal cell types to identify potential biomarkers of response.
-
Conducting well-designed clinical trials to establish the safety and efficacy of these compounds in IBD patients.
References
- 1. Effect of EP4 agonist (ONO-4819CD) for patients with mild to moderate ulcerative colitis refractory to 5-aminosalicylates: a randomized phase II, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP4 Receptor–Associated Protein in Macrophages Ameliorates Colitis and Colitis-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artemisinin analogue SM934 ameliorates DSS-induced mouse ulcerative colitis via suppressing neutrophils and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP4 RECEPTOR PROMOTES INVADOPODIA AND INVASION IN HUMAN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of novel GI-centric prostaglandin E2 receptor type 4 (EP4) agonist prodrugs as treatment for ulcerative colitis and other intestinal inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. mesoscale.com [mesoscale.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Loss of Nckx3 Exacerbates Experimental DSS-Induced Colitis in Mice through p53/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. socmucimm.org [socmucimm.org]
An In-depth Technical Guide to the Discovery and Development of NXT-10796
Disclaimer: The following technical guide on NXT-10796 is based on publicly available information, primarily from the research publication "Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease" published in Bioorganic & Medicinal Chemistry Letters in 2023. Detailed quantitative data and specific experimental protocols from the primary research are not fully available in the public domain. Therefore, this guide includes illustrative data and standardized methodologies common in the field of drug discovery for this class of compounds to fulfill the user's request for a comprehensive technical document.
Executive Summary
This compound is a novel, orally administered, intestinally restricted prodrug of a potent E-type prostanoid receptor 4 (EP4) agonist, developed for the targeted treatment of inflammatory bowel disease (IBD). The strategic design of this compound as a prodrug aims to deliver the active EP4 agonist directly to the colon, the primary site of inflammation in IBD, thereby maximizing therapeutic efficacy while minimizing systemic exposure and associated side effects. Preclinical evidence suggests that this compound effectively modulates immune-related genes within the colon, demonstrating its potential as a targeted therapy for diseases like ulcerative colitis and Crohn's disease.
Scientific Rationale and Therapeutic Target
The Role of the EP4 Receptor in Inflammatory Bowel Disease
The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor that plays a crucial role in mediating the inflammatory response. In the gastrointestinal tract, activation of the EP4 receptor has been shown to have protective effects, including the suppression of inflammatory cytokines and the promotion of mucosal healing. These characteristics make the EP4 receptor a compelling therapeutic target for IBD.
The Prodrug Strategy for Intestinal Restriction
Systemic administration of EP4 agonists can lead to undesirable side effects. To circumvent this, this compound was developed as a prodrug. This approach involves a chemical modification of the active EP4 agonist, rendering it inactive until it reaches the target site. In the case of this compound, it is designed to be converted to its active form in the colon, ensuring localized therapeutic action.
Preclinical Development
In Vitro Characterization
The in vitro development of this compound and its parent agonist would have focused on confirming its potency and selectivity for the EP4 receptor.
Table 1: Illustrative In Vitro Potency and Selectivity of the Parent Agonist of this compound
| Assay Type | Target | Result (EC50/IC50 in nM) |
| Receptor Agonism | Human EP4 Receptor | 1.5 |
| Receptor Agonism | Human EP1 Receptor | > 10,000 |
| Receptor Agonism | Human EP2 Receptor | 850 |
| Receptor Agonism | Human EP3 Receptor | > 10,000 |
| Prodrug Conversion | In vitro colon tissue homogenate | Time-dependent conversion to active agonist |
Pharmacokinetics and Tissue-Specific Activation
A key feature of this compound is its designed for minimal systemic absorption and targeted activation in the colon.
Table 2: Illustrative Pharmacokinetic Parameters of this compound and its Active Agonist in a Rodent Model
| Compound | Matrix | Cmax (ng/mL) | AUC (ng*h/mL) |
| This compound | Plasma | 5.2 | 15.6 |
| Active Agonist | Plasma | < 1.0 (Below Limit of Quantification) | Not quantifiable |
| Active Agonist | Colon Tissue | 250.8 | 752.4 |
In Vivo Efficacy in a Colitis Model
The therapeutic potential of this compound was likely evaluated in a preclinical model of IBD, such as the dextran sulfate sodium (DSS)-induced colitis model in rodents.
Table 3: Illustrative Efficacy of this compound in a DSS-Induced Colitis Model in Mice
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score |
| Vehicle Control | 10.5 ± 1.2 | 5.8 ± 0.4 | 8.2 ± 0.9 |
| This compound (10 mg/kg, oral) | 4.2 ± 0.8 | 7.9 ± 0.5 | 3.1 ± 0.6 |
| Systemic EP4 Agonist (1 mg/kg, s.c.) | 4.5 ± 0.7 | 7.7 ± 0.6 | 3.5 ± 0.7 |
Experimental Protocols
In Vitro EP4 Receptor Agonism Assay
This protocol describes a typical cell-based assay to determine the potency of an EP4 agonist.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human EP4 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to 80-90% confluency.
-
The growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubated for 30 minutes.
-
The test compound (parent agonist of this compound) is added at various concentrations and incubated for a further 30 minutes.
-
Cells are lysed, and the intracellular cyclic AMP (cAMP) levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using a four-parameter logistic equation.
In Vivo DSS-Induced Colitis Model
This protocol outlines a standard procedure for inducing colitis in mice to evaluate the efficacy of a therapeutic agent.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Induction of Colitis: Mice are administered 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 consecutive days.
-
Treatment: this compound (or vehicle control) is administered orally once daily, starting from day 0 of DSS administration.
-
Monitoring:
-
Body weight, stool consistency, and the presence of blood in the stool are recorded daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis (Day 8):
-
Animals are euthanized, and the entire colon is excised.
-
The length of the colon is measured.
-
A section of the distal colon is fixed in 10% neutral buffered formalin for histological analysis (H&E staining). Histological scoring is performed based on the severity of inflammation, crypt damage, and ulceration.
-
Visualizations
Signaling Pathway of EP4 Receptor Activation
Caption: Simplified signaling cascade following EP4 receptor activation.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating this compound in a DSS-induced colitis model.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic approach for inflammatory bowel disease. Its design as an intestinally restricted EP4 agonist prodrug has the potential to offer significant efficacy at the site of inflammation while minimizing systemic side effects. Further development will likely require a more in-depth understanding of its conversion to the active agonist within the gastrointestinal tract and comprehensive toxicology studies before advancing to clinical trials in IBD patients.
NXT-10796: A Technical Overview of a Novel, Intestinally Restricted EP4 Agonist for Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXT-10796 is an innovative, orally active, and intestinally restricted prodrug of a prostaglandin E2 (PGE2) receptor EP4 agonist, currently under investigation for the therapeutic management of inflammatory bowel disease (IBD).[1][2] Developed with a colon-targeted delivery strategy, this compound is designed to exert its therapeutic effects directly at the site of inflammation in the gastrointestinal tract, thereby minimizing systemic exposure and the potential for off-target side effects.[1][2] This technical guide provides a comprehensive overview of the available preclinical information on this compound, its mechanism of action, and relevant experimental protocols for researchers in the field of IBD.
Core Concept: Intestinally Restricted EP4 Agonism
The foundational principle behind this compound is the targeted activation of the EP4 receptor in the colon. The EP4 receptor, a key mediator of prostaglandin E2 signaling, is implicated in the resolution of inflammation and the maintenance of the intestinal epithelial barrier.[3][4][5][6][7] By designing this compound as a prodrug with limited absorption from the gut, the active agonist is released predominantly in the lower gastrointestinal tract. This approach aims to modulate local immune responses and promote tissue healing directly in the inflamed colon, a highly desirable characteristic for an IBD therapeutic.[1][2]
Preclinical Data Summary
While specific quantitative data from the primary research on this compound is not publicly available, the abstract of the discovery publication indicates that oral administration demonstrated tissue-specific activation of the EP4 receptor. This was evidenced by the modulation of immune-related genes in the colon without a corresponding change in EP4-driven biomarkers in the plasma.[1][2] This suggests successful intestinal restriction and local target engagement.
For the purpose of this guide, the following table summarizes representative preclinical data that would be anticipated from studies on a compound like this compound, based on published research on other EP4 agonists in IBD models.[3][5][8]
| Parameter | Experimental Model | Anticipated Outcome with EP4 Agonist Treatment | Significance in IBD |
| Disease Activity Index (DAI) | DSS-Induced Colitis in Mice | Significant reduction in DAI score (body weight loss, stool consistency, rectal bleeding) compared to vehicle control. | Indicates amelioration of clinical signs of colitis. |
| Colon Length | DSS-Induced Colitis in Mice | Prevention of colon shortening compared to vehicle-treated, DSS-induced mice. | Colon shortening is a macroscopic indicator of inflammation. |
| Histological Score | DSS-Induced Colitis in Mice | Reduced inflammatory cell infiltration, preservation of crypt architecture, and reduced mucosal ulceration. | Demonstrates microscopic improvement in colonic inflammation and tissue damage. |
| Myeloperoxidase (MPO) Activity | Colonic Tissue Homogenates | Decreased MPO activity, a marker of neutrophil infiltration. | Quantifies the reduction in a key inflammatory cell type in the colon. |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) | Colonic Tissue Homogenates (ELISA or qPCR) | Reduced expression of pro-inflammatory cytokines. | Shows modulation of the underlying inflammatory cytokine milieu. |
| Anti-inflammatory Cytokine Levels (e.g., IL-10) | Colonic Tissue Homogenates (ELISA or qPCR) | Increased expression of anti-inflammatory cytokines. | Indicates a shift towards an anti-inflammatory and pro-resolving state. |
| Pharmacokinetics (Plasma Concentration) | Oral Administration in Rodents | Minimal to no detectable levels of the active agonist in plasma. | Confirms intestinal restriction and low systemic exposure. |
| Pharmacokinetics (Colon Tissue Concentration) | Oral Administration in Rodents | High concentration of the active agonist in colon tissue. | Demonstrates successful targeting to the site of action. |
Mechanism of Action: The EP4 Signaling Pathway in IBD
Activation of the EP4 receptor in the colon by the active metabolite of this compound is expected to trigger a cascade of intracellular events that collectively contribute to the resolution of inflammation and promotion of mucosal healing. The primary signaling pathway involves the coupling of the EP4 receptor to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
In the context of IBD, this signaling cascade is thought to:
-
Suppress Pro-inflammatory Cytokine Production: Activation of the EP4-cAMP-PKA pathway can inhibit the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.
-
Promote Epithelial Barrier Function: EP4 signaling has been shown to enhance the integrity of the intestinal epithelial barrier, which is often compromised in IBD.
-
Induce Anti-inflammatory and Pro-resolving Mediators: Activation of EP4 can lead to the production of anti-inflammatory cytokines and other molecules that promote the resolution of inflammation.
-
Modulate Immune Cell Function: EP4 receptors are expressed on various immune cells, and their activation can suppress the activity of pro-inflammatory T cells and promote the function of regulatory T cells.
Below is a diagram illustrating the proposed signaling pathway of an EP4 agonist in an intestinal epithelial cell.
Experimental Protocols
Detailed experimental protocols specific to the preclinical evaluation of this compound are proprietary. However, the following provides a standard, widely accepted protocol for inducing and evaluating colitis in a murine model, which is a common method for testing the efficacy of novel IBD therapeutics.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is used to induce acute or chronic colitis in mice, mimicking some aspects of ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
8- to 12-week-old C57BL/6 mice
-
Standard mouse chow and water
-
Animal balance
-
Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin)
-
Reagents for MPO assay and cytokine analysis (ELISA kits or qPCR reagents)
Procedure:
-
Acclimation: House mice in a controlled environment for at least one week prior to the start of the experiment.
-
Induction of Colitis:
-
Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water. The concentration can be adjusted to modulate the severity of colitis.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
A control group should receive regular drinking water.
-
-
Treatment:
-
Administer this compound or vehicle control orally (e.g., by gavage) daily, starting from the first day of DSS administration and continuing throughout the study period.
-
Dose-ranging studies are typically performed to determine the optimal therapeutic dose.
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Assess the Disease Activity Index (DAI) daily, which is a composite score of weight loss, stool consistency, and the presence of blood in the stool.
-
-
Termination and Sample Collection:
-
At the end of the study period (typically day 7-10 for acute colitis), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue samples for histological analysis, MPO assay, and cytokine measurement.
-
Collect blood samples for pharmacokinetic analysis to confirm the intestinal restriction of the compound.
-
Workflow Diagram:
Conclusion
This compound represents a promising, targeted therapeutic approach for the treatment of inflammatory bowel disease. Its design as an intestinally restricted EP4 agonist prodrug aims to maximize therapeutic efficacy in the colon while minimizing systemic side effects.[1][2] Further publication of detailed preclinical and, eventually, clinical data will be crucial to fully elucidate the therapeutic potential of this novel compound. The information and protocols provided in this guide are intended to offer a foundational understanding for researchers and drug development professionals interested in this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prevention of colitis by E Prostanoid receptor 4 agonist through enhancement of epithelium survival and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP4 Receptor–Associated Protein in Macrophages Ameliorates Colitis and Colitis-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Colon-Targeted Drug Delivery Systems for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles, formulation strategies, and evaluation methodologies for colon-targeted drug delivery systems (CDDS) in the management of Inflammatory Bowel Disease (IBD). IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal (GI) tract.[1] Targeting drugs directly to the colon, the primary site of inflammation in ulcerative colitis and a significant location in Crohn's disease, offers the potential to enhance therapeutic efficacy while minimizing systemic side effects.[2][3] This guide delves into the various approaches for achieving colon-specific delivery, presents quantitative data for comparative analysis, provides detailed experimental protocols for key evaluation techniques, and illustrates the critical signaling pathways involved in IBD pathogenesis.
Rationale and Advantages of Colon-Targeted Delivery for IBD
Conventional oral drug delivery for IBD often results in drug release and absorption in the upper GI tract, leading to reduced drug concentration at the site of inflammation and potential systemic toxicity.[3] Colon-targeted systems are designed to protect the drug during its transit through the stomach and small intestine and trigger its release specifically in the colon.[2] The primary advantages of this approach include:
-
Enhanced Therapeutic Efficacy: By delivering a high concentration of the drug directly to the inflamed colonic tissue, the therapeutic effect can be maximized.[3]
-
Reduced Systemic Side Effects: Minimizing systemic drug absorption leads to a decrease in adverse effects commonly associated with IBD medications like corticosteroids and immunosuppressants.[2]
-
Lower Dosage Requirements: Targeted delivery can potentially reduce the required dose of potent drugs, further improving the safety profile.[3]
-
Protection of Drugs: The system protects drugs that are susceptible to degradation by the acidic environment of the stomach or enzymatic activity in the small intestine.[4]
Core Strategies for Colon-Targeted Drug Delivery
Several physiological features of the colon are exploited to design targeted drug delivery systems. These include the pH gradient along the GI tract, the presence of a vast and diverse microbiota with specific enzymatic activity, and the higher pressure within the colon.[5][6]
pH-Dependent Systems
The pH of the gastrointestinal tract gradually increases from the acidic environment of the stomach (pH 1.2) to the near-neutral or slightly alkaline conditions of the terminal ileum and colon (pH 7.0-7.5).[5][7] pH-dependent systems utilize polymers that are insoluble at low pH but dissolve at a specific, higher pH, thereby releasing the drug in the lower intestine.
Commonly used pH-sensitive polymers include copolymers of methacrylic acid and methyl methacrylate, such as Eudragit® L and S series.[5][7] Eudragit® S100, for instance, dissolves at a pH of 7.0 or higher, making it suitable for colon targeting.[8]
Enzyme-Triggered Systems
The colon is home to a dense and diverse population of anaerobic bacteria, numbering around 10¹¹–10¹² CFU/mL.[9] These bacteria produce a wide array of enzymes, such as azoreductases and glycosidases (e.g., pectinase, dextranase), which are present in much lower concentrations in the upper GI tract.[4][10]
-
Azo-Bonded Prodrugs: This approach involves covalently linking a drug to a carrier molecule via an azo bond. This bond is stable in the upper GI tract but is cleaved by azoreductase enzymes in the colon, releasing the active drug. A classic example is sulfasalazine, where 5-aminosalicylic acid (5-ASA) is linked to sulfapyridine.[4]
-
Polysaccharide-Based Systems: Natural polysaccharides like pectin, guar gum, chitosan, and dextran are resistant to digestion in the stomach and small intestine but are degraded by bacterial enzymes in the colon.[10][11] Drugs can be encapsulated within a matrix or coated with these polysaccharides.
Microbiota-Activated Systems
This strategy is closely related to enzyme-triggered systems and relies on the metabolic activity of the colonic microbiota to trigger drug release. Formulations are designed using polymers that are specifically fermented by colonic bacteria.[12] The degradation of the polymer matrix leads to the release of the encapsulated drug.
Pressure-Controlled Systems
The colon exhibits higher luminal pressure due to peristaltic movements compared to the small intestine. Pressure-controlled systems are designed to withstand the lower pressures of the upper GI tract and disintegrate upon encountering the higher pressure in the colon, releasing their drug content.[2] These systems often utilize water-insoluble polymers like ethylcellulose.[2]
Nanoparticle-Based Systems
Nanoparticles offer several advantages for colon-targeted delivery, including improved drug solubility, protection from degradation, and the ability to adhere to and penetrate the inflamed colonic mucosa.[13] Nanoparticles can be formulated using various materials and can incorporate different targeting strategies:
-
Passive Targeting: Due to the "leaky" nature of the inflamed epithelium in IBD, nanoparticles can passively accumulate at the site of inflammation through the enhanced permeability and retention (EPR) effect.[14]
-
Active Targeting: Nanoparticles can be surface-functionalized with ligands that bind to specific receptors overexpressed on inflamed intestinal cells, such as macrophages.[13]
-
pH- and ROS-Responsive Nanoparticles: Smart nanoparticles can be designed to release their payload in response to the specific pH or elevated levels of reactive oxygen species (ROS) characteristic of the inflamed colon.[13]
Quantitative Data on Colon-Targeted Formulations
The following tables summarize quantitative data from various studies on colon-targeted drug delivery systems, providing a basis for comparison of their formulation parameters and performance.
Table 1: Formulation and Characterization of Nanoparticle-Based Systems
| Formulation ID | Polymer(s) | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Drug Release (at colonic pH) | Reference |
| C-PNP (Optimized) | PLGA, PVA | Curcumin | 219.6 | 74.4 | 56.2% at 24h | [3][13] |
| F-1 | Chitosan, TPP | Prednisolone | 181.5 | 58.1 | 34.4% at 24h | [2] |
| F-9 | Chitosan, TPP | Prednisolone | 206.9 | 83.2 | 62.8% at 24h | [2] |
| Optimized NP | Chitosan, TPP | Prednisolone | 168.1 | 78.53 | 70.80% at 11h | [2] |
Table 2: In Vitro Drug Release from pH-Sensitive Hydrogels and Polysaccharide Matrices
| Formulation | Polymer(s) | Drug | Release at pH 1.2 (Simulated Gastric Fluid) | Release at pH 7.4 (Simulated Colonic Fluid) | Reference |
| CS/β-CDcPAa Hydrogel | Chitosan, β-Cyclodextrin, Acrylic Acid | 5-Aminosalicylic Acid | Low release | High release | [15] |
| Guar Gum Succinate Microparticles | Guar Gum Succinate | Ibuprofen | Low swelling and release | Higher swelling and greater release | [16] |
| Chitosan/Carrageenan Beads (cross-linked) | Chitosan, Carrageenan | Diclofenac Sodium | - | Prolonged release up to 24h | [16] |
| Pectin/HPMC Coated Tablets | Pectin, HPMC | 5-ASA | Minimal release | Release after enzymatic degradation | [17] |
| Xanthan Gum/Guar Gum Matrix Tablets | Xanthan Gum, Guar Gum | Indomethacin | Retarded release in upper GIT conditions | Degraded by microbial enzymes in the colon | [12] |
Table 3: In Vivo Efficacy of Colon-Targeted Systems in DSS-Induced Colitis Models
| Delivery System | Drug | Animal Model | Key Efficacy Parameters | Reference |
| rCT-NAMPT | NAMPT inhibitor | DSS-induced acute and chronic colitis mice | Suppressed disease severity, restored colon length, improved colon vitality | [16] |
| Dexamethasone | Dexamethasone | DSS-induced colitis mice | Improved disease outcome, constrained circulating leukocytes, ameliorated intestinal inflammation | [18] |
| 6-Thioguanine (6-TG) | 6-Thioguanine | DSS-induced colitis mice | Dose-dependently reduced systemic and colonic inflammation | [19] |
| Cyclosporine A (CsA) | Cyclosporine A | DSS-induced colitis mice | Dose-dependently reduced colitis with high efficacy on systemic inflammation | [19] |
| CD–Cur–CANPs | Curcumin | DSS-induced colitis mice | Efficient therapeutic efficacy, strong colonic biodistribution and accumulation | [20] |
Key Signaling Pathways in IBD as Therapeutic Targets
Understanding the molecular mechanisms underlying IBD is crucial for designing effective targeted therapies. Several signaling pathways are dysregulated in IBD and represent key targets for drug intervention.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines that drive inflammation in IBD.[1][21] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus and regulate the transcription of pro-inflammatory genes.[1] Inhibitors of the JAK-STAT pathway, such as tofacitinib, have shown efficacy in treating IBD.
Caption: The JAK-STAT signaling pathway in IBD.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[22][23] In IBD, the canonical NF-κB pathway is often constitutively active, leading to the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The non-canonical pathway also plays a role in chronic inflammation.[12][23]
Caption: The canonical NF-κB signaling pathway in IBD.
TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine with both anti-inflammatory and pro-fibrotic roles.[24] In the context of IBD, dysregulation of the TGF-β/SMAD signaling pathway can contribute to both persistent inflammation and the development of intestinal fibrosis, a serious complication of chronic IBD.[24][25]
Caption: The TGF-β/SMAD signaling pathway in IBD.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the development and evaluation of colon-targeted drug delivery systems.
In Vitro Multi-Stage Dissolution Testing
This protocol simulates the transit of a dosage form through the GI tract to assess its colon-targeting capabilities.
Caption: Workflow for in vitro multi-stage dissolution testing.
Objective: To evaluate the drug release profile of a colon-targeted formulation under conditions mimicking the pH and transit times of the stomach, small intestine, and colon.
Apparatus: USP Dissolution Apparatus 2 (Paddle) or 3 (Reciprocating Cylinder). Apparatus 3 is often preferred for its ability to automate media changes.[26][27]
Procedure:
-
Stage 1: Simulated Gastric Fluid (SGF)
-
Medium: 0.1 N HCl (pH 1.2).
-
Volume: 750-900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Agitation: 50-100 rpm (Apparatus 2) or 10-30 dpm (Apparatus 3).
-
Duration: 2 hours.
-
Sampling: Withdraw samples at predetermined time points (e.g., 1 and 2 hours).
-
-
Stage 2: Simulated Intestinal Fluid (SIF)
-
Medium: Phosphate buffer (pH 6.8).
-
Procedure: After 2 hours in SGF, transfer the dosage form to the SIF medium.
-
Volume: 750-900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Agitation: Same as Stage 1.
-
Duration: 3-4 hours.
-
Sampling: Withdraw samples at regular intervals (e.g., every hour).
-
-
Stage 3: Simulated Colonic Fluid (SCF)
-
Medium: Phosphate buffer (pH 7.4). For enzyme- or microbiota-triggered systems, this medium can be supplemented with relevant enzymes (e.g., pectinase, β-glucosidase) or a suspension of rat cecal contents or human fecal slurry.
-
Procedure: After the SIF stage, transfer the dosage form to the SCF medium.
-
Volume: 750-900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Agitation: Same as Stage 1.
-
Duration: Up to 24 hours.
-
Sampling: Withdraw samples at regular intervals.
-
-
Sample Analysis: Analyze the withdrawn samples for drug content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vitro Mucoadhesion Testing (Tensile Strength Method)
This protocol measures the force required to detach a formulation from a mucosal surface, providing an indication of its mucoadhesive strength.
Caption: Workflow for in vitro mucoadhesion testing.
Objective: To quantify the mucoadhesive properties of a formulation.
Apparatus: Texture analyzer or a modified tensile tester.
Procedure:
-
Tissue Preparation:
-
Obtain fresh porcine or rat intestinal tissue.
-
Cut a section of the tissue and carefully remove the mucosal layer.
-
Mount the mucosal tissue on a holder, keeping it moist with simulated intestinal fluid.
-
-
Sample Preparation:
-
Attach the formulation (e.g., a tablet or a film) to the probe of the texture analyzer using a double-sided adhesive.
-
-
Measurement:
-
Bring the formulation into contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds).
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s).
-
The instrument records the force required to detach the formulation from the mucosa.
-
-
Data Analysis:
-
Peak Detachment Force: The maximum force required for detachment.
-
Work of Adhesion: The area under the force-distance curve.
-
In Vivo Evaluation in a DSS-Induced Colitis Mouse Model
This protocol describes the induction of colitis in mice using dextran sulfate sodium (DSS) to evaluate the in vivo efficacy of colon-targeted formulations.
Caption: Workflow for in vivo evaluation in a DSS-induced colitis model.
Objective: To assess the therapeutic efficacy of a colon-targeted formulation in a clinically relevant animal model of colitis.
Procedure:
-
Animal Model: Use 6-8 week old C57BL/6 or BALB/c mice.
-
Induction of Colitis:
-
Treatment:
-
Administer the test formulation (e.g., via oral gavage) daily, starting from the first day of DSS administration or after the onset of symptoms.
-
Include control groups: healthy mice, DSS-treated mice receiving a placebo, and DSS-treated mice receiving the free drug.
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of blood in the stool daily to calculate a Disease Activity Index (DAI).
-
-
Termination and Analysis:
-
At the end of the study (e.g., day 8-10), sacrifice the mice.
-
Excise the colon and measure its length and weight.
-
Collect tissue samples for:
-
Histological analysis: To assess inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) assay: To quantify neutrophil infiltration.
-
Cytokine analysis: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colonic tissue.
-
-
Conclusion and Future Perspectives
Colon-targeted drug delivery systems hold immense promise for improving the treatment of IBD by maximizing local drug efficacy and minimizing systemic side effects. The choice of targeting strategy depends on the physicochemical properties of the drug and the desired release profile. As our understanding of the pathophysiology of IBD and the complexities of the gut environment deepens, more sophisticated and multi-responsive delivery systems are being developed. Future research will likely focus on the development of personalized delivery systems that can adapt to the specific physiological conditions of individual patients and the use of novel biomaterials and nanotechnology to further enhance targeting efficiency and therapeutic outcomes. The continued collaboration between pharmaceutical scientists, biologists, and clinicians will be essential to translate these promising technologies into effective therapies for patients with IBD.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of drugs used in the treatment of IBD and combinations thereof in acute DSS-induced colitis in mice. | Semantic Scholar [semanticscholar.org]
- 7. Polymers for Colon Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Research progress of polysaccharide drug delivery systems in the treatment of intestinal diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Roles for Non-canonical NF-κB Signaling in the Modulation of Inflammatory Bowel Disease Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. An efficient enzyme-triggered controlled release system for colon-targeted oral delivery to combat dextran sodium sulfate (DSS)-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amelioration of experimental colitis after short‐term therapy with glucocorticoid and its relationship to the induction of different regulatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of drugs used in the treatment of IBD and combinations thereof in acute DSS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JAK-STAT Pathway Regulation of Intestinal Permeability: Pathogenic Roles and Therapeutic Opportunities in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. content-assets.jci.org [content-assets.jci.org]
- 23. researchgate.net [researchgate.net]
- 24. TGF-&bgr;/Smad signaling defects in inflammatory bowel disease: mechanisms and possible novel therapies for chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. japsonline.com [japsonline.com]
- 27. agilent.com [agilent.com]
- 28. meliordiscovery.com [meliordiscovery.com]
An In-depth Technical Guide on the Role of the EP4 Receptor in Gut Inflammation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the E-prostanoid receptor 4 (EP4), a subtype of the prostaglandin E2 (PGE2) receptor, and its multifaceted role in the pathophysiology of gut inflammation, with a particular focus on inflammatory bowel disease (IBD).
Introduction: The Dichotomous Role of PGE2 and the Significance of the EP4 Receptor
Prostaglandin E2 (PGE2) is a key lipid mediator derived from arachidonic acid, synthesized in abundance in the gastrointestinal tract.[1] Its role in gut inflammation is complex and often described as a "double-edged sword." While high levels of PGE2 are associated with the exacerbation of inflammation, it also plays a crucial role in mucosal defense and repair.[1][2] This dual functionality is mediated through its binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][3] Among these, the EP4 receptor has emerged as a critical regulator of intestinal homeostasis and a promising therapeutic target for IBD.[4][5][6]
The expression of the EP4 receptor is widespread throughout the gut, found on intestinal epithelial cells, lamina propria mononuclear cells, and macrophages.[4][7] In a healthy colon, EP4 receptors are localized on the apical plasma membrane of epithelial cells at the tip of mucosal folds.[1] However, in patients with IBD and in animal models of colitis, their expression is diffusely overexpressed throughout the mucosa.[1] This altered expression pattern underscores its significant involvement in the inflammatory process.
This technical guide will delve into the signaling pathways governed by the EP4 receptor, present quantitative data from preclinical studies on the effects of EP4 modulation, detail relevant experimental protocols, and provide visual representations of key concepts to facilitate a deeper understanding of the EP4 receptor's role in gut inflammation.
EP4 Receptor Signaling Pathways in the Gut
The EP4 receptor primarily signals through the Gαs-adenylyl cyclase-cAMP-PKA pathway, which is known to have broad anti-inflammatory effects.[8][9] However, it can also engage other signaling cascades, contributing to its diverse biological functions.
The Canonical Gαs-cAMP-PKA Pathway
Activation of the EP4 receptor by PGE2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[9] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA).[8] This pathway is central to many of the protective functions of the EP4 receptor in the gut, including:
-
Suppression of Pro-inflammatory Cytokines: The cAMP-PKA pathway can inhibit the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and various interleukins in immune cells like macrophages.[5][10]
-
Enhancement of Epithelial Barrier Function: In some contexts, EP4 signaling can promote the secretion of mucin and bicarbonate from epithelial cells, strengthening the mucosal barrier.[4]
-
Promotion of Epithelial Cell Survival and Regeneration: EP4 activation has been shown to protect colonic epithelial cells from apoptosis and promote their regeneration, which is crucial for healing mucosal damage.[5][11]
Alternative Signaling Pathways
Beyond the canonical pathway, the EP4 receptor can also signal through:
-
PI3K/Akt Pathway: In colon cancer cells, PGE2 has been shown to promote cellular migration via the EP4-PI3K/Akt signaling pathway.[12]
-
MAPK/ERK Pathway: In macrophages, EP4 signaling can induce the secretion of C-X-C motif chemokine ligand 1 (CXCL1) via the MAPK pathway, which in turn drives epithelial cell proliferation and crypt regeneration.[13] The EP4 receptor-associated protein (EPRAP) plays a crucial role in the anti-inflammatory function of EP4 signaling in macrophages by preventing the phosphorylation and degradation of the NF-κB p105 subunit, thereby inhibiting both NF-κB and MEK/ERK activation.[5][9]
Signaling in Different Cell Types
The functional outcome of EP4 receptor activation is highly cell-type specific:
-
Epithelial Cells: In intestinal epithelial cells, EP4 signaling is pivotal for maintaining homeostasis, promoting cell survival, and orchestrating wound healing responses.[2][4] Specifically, PGE2 signaling through EP4 on epithelial stem or progenitor cells can directly induce wound-associated epithelial (WAE) cells, which are essential for intestinal repair.[2] However, high concentrations of PGE2 signaling through apical EP4 receptors can also disrupt epithelial barrier integrity.[1]
-
Macrophages: The EP4 receptor is highly expressed on colon macrophages.[7] Signaling through EP4 in macrophages is generally protective against acute colitis by preserving intestinal barrier function.[7] It promotes a wound-healing phenotype in these immune cells and induces the secretion of factors like CXCL1 that stimulate epithelial regeneration.[13]
-
T Cells: EP4 signaling can suppress the proliferation and Th1 cytokine production of lamina propria mononuclear cells.[3][6] However, in some contexts, it can also promote the differentiation and activity of Th17 cells, which are pro-inflammatory.[5]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the role of the EP4 receptor in animal models of colitis, primarily dextran sodium sulfate (DSS)-induced colitis.
Table 1: Effects of EP4 Receptor Agonists in DSS-Induced Colitis
| Agonist | Animal Model | Dosage | Key Findings | Reference |
| AE1-734 | Wild-type mice with 7% DSS-induced colitis | Not specified | Ameliorated severe colitis symptoms. | [3][6] |
| AGN205203 | Mice with DSS-indomethacin-induced colitis | 3 mg/kg/day (subcutaneous) | Minimized weight loss, diarrhea, and colonic bleeding. Decreased colon epithelial apoptosis, prevented goblet cell depletion, and promoted epithelial regeneration. | [11][14] |
| ONO-AE1-329 | Rats with DSS-induced colitis | Not specified | Ameliorated colitis. | [9] |
Table 2: Effects of EP4 Receptor Antagonists in DSS-Induced Colitis
| Antagonist | Animal Model | Dosage | Key Findings | Reference |
| AE3-208 | Wild-type mice with 3% DSS-induced colitis | 10 mg/kg/day (in drinking water) | Exacerbated colitis, mimicking the phenotype of EP4-deficient mice. Suppressed recovery from colitis and induced significant proliferation of CD4+ T cells. | [3][6] |
Table 3: Effects of EP4 Receptor Deficiency in DSS-Induced Colitis
| Genetic Modification | Animal Model | Key Findings | Reference |
| EP4-deficient mice | Mice with 3% DSS-induced colitis | Developed severe colitis, unlike wild-type mice which showed only marginal colitis. Showed impaired mucosal barrier function, epithelial loss, crypt damage, and aggregation of neutrophils and lymphocytes. | [3][6][15] |
| Macrophage-specific EP4 knockout mice (Csf1r-iCre EP4-fl/fl) | Mice with 2.5% DSS-induced colitis | Showed defective mucosal healing and intestinal epithelial barrier regeneration. | [13] |
Experimental Protocols
Induction of DSS Colitis in Mice
Dextran sodium sulfate (DSS)-induced colitis is a widely used and reproducible animal model of IBD that mimics many of the clinical and histological features of human ulcerative colitis.[16]
Materials:
-
Dextran sodium sulfate (DSS), molecular weight 36,000–50,000 Da.[17]
-
Sterile drinking water.[18]
-
Age- and gender-matched mice (e.g., C57BL/6).[16]
Procedure for Acute Colitis:
-
Prepare a 1-5% (wt/vol) solution of DSS in sterile drinking water. The concentration can be adjusted based on the desired severity of colitis.[19] For example, a 3% solution is prepared by dissolving 3g of DSS in 100mL of water.[17]
-
Administer the DSS solution to the mice as their sole source of drinking water for a period of 5-7 days.[19][20]
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool (hemoccult).[19][20]
-
At the end of the treatment period, euthanize the mice and collect the colon for macroscopic and histological analysis.[19]
Procedure for Chronic Colitis:
Chronic colitis can be induced by administering a lower concentration of DSS (e.g., 1-3%) for several cycles.[18] A typical cycle consists of 7 days of DSS administration followed by 7-14 days of regular drinking water.[16][20]
Measurement of Cytokines in Colon Tissue
Quantifying cytokine levels in the colon is essential for assessing the inflammatory state. The enzyme-linked immunosorbent assay (ELISA) is a common method for this purpose.[21]
Materials:
-
Colon tissue homogenates.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Phosphate-buffered saline (PBS).
-
Protein extraction buffer.
Procedure:
-
Excise a section of the colon and wash it with ice-cold PBS to remove fecal matter.
-
Homogenize the tissue in a protein extraction buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a standard protein assay.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.[21][22] This typically involves incubating the supernatant in a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Normalize the cytokine concentrations to the total protein concentration of the sample.
Alternatively, for analyzing cytokine secretion from isolated lamina propria cells:
-
Isolate single-cell suspensions from the colonic lamina propria.
-
Culture the cells (e.g., at a density of 1 x 10^6 cells/mL) in a suitable medium.
-
Stimulate the cells with agents like IL-23 and IL-1β for a defined period (e.g., 4 hours) in the presence of a protein transport inhibitor like Brefeldin A for intracellular cytokine staining and flow cytometry analysis.[23] For measuring secreted cytokines, collect the culture supernatants after a longer incubation period (e.g., 48 hours) with or without stimulation (e.g., with phytohaemagglutinin), and then perform an ELISA.[24]
Visualizations: Signaling Pathways and Experimental Workflows
EP4 Receptor Signaling Pathways
Caption: EP4 receptor signaling cascades in intestinal cells.
Experimental Workflow for a Preclinical IBD Study
Caption: Workflow for DSS-induced colitis and EP4 modulator testing.
Logical Relationship of EP4 Activation and Anti-Inflammatory Effects
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Prostaglandin E2 promotes intestinal repair through an adaptive cellular response of the epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epithelial EP4 plays an essential role in maintaining homeostasis in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PGE2 promotes Ca2+-mediated epithelial barrier disruption through EP1 and EP4 receptors in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP4 Receptor–Associated Protein in Macrophages Ameliorates Colitis and Colitis-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The prevention of colitis by E Prostanoid receptor 4 agonist through enhancement of epithelium survival and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2/EP Signaling in the Tumor Microenvironment of Colorectal Cancer [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut. | Semantic Scholar [semanticscholar.org]
- 16. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. yeasenbio.com [yeasenbio.com]
- 19. socmucimm.org [socmucimm.org]
- 20. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Optimized Protocol for Characterization of Mouse Gut Innate Lymphoid Cells [frontiersin.org]
- 24. Cytokine production profile in intestinal mucosa of paediatric inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NXT-10796: An Intestinally Restricted EP4 Agonist Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
NXT-10796 is a novel, orally active and intestinally restricted prodrug of a potent E-Prostanoid 4 (EP4) receptor agonist. Developed as a potential therapeutic for inflammatory bowel disease (IBD), its design strategy focuses on targeted delivery to the colon, thereby minimizing systemic exposure and associated side effects. Oral administration of this compound leads to tissue-specific activation of the EP4 receptor, modulating immune gene expression in the colon. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical data for this compound, intended to serve as a valuable resource for researchers in the field of gastroenterology and drug development.
Chemical Structure and Properties
This compound is a complex organic molecule designed as a prodrug. The core structure is an EP4 agonist which is chemically modified to restrict its activity to the gastrointestinal tract.
| Property | Value |
| Molecular Formula | C₂₃H₃₁N₃O₆ |
| Molecular Weight | 445.51 g/mol |
| SMILES | O=C(NNC(C(O)=O)=O)CCCCCCN1--INVALID-LINK--CC2=CC=CC=C2">C@@HCCC1=O |
| IUPAC Name | (2S)-2-({2-[6-({(2R)-2-[(E,3R)-3-hydroxy-4-phenylbut-1-en-1-yl]-5-oxopyrrolidin-1-yl}hexyl)amino]-2-oxoacetyl}amino)acetic acid |
| Physical Form | Solid |
| Solubility | Information not publicly available. |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that, upon oral administration, is designed to be converted to its active form, a potent EP4 receptor agonist, within the gastrointestinal tract. The EP4 receptor is a G-protein coupled receptor that plays a crucial role in modulating inflammation.
Activation of the EP4 receptor by its agonist initiates a downstream signaling cascade, primarily through the Gαs subunit of the G protein. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling pathway is believed to mediate the anti-inflammatory effects observed with EP4 agonism in the context of IBD.
It has also been suggested that EP4 receptor signaling can occur through alternative pathways, such as the PI3K/Akt and ERK pathways, which are involved in cell survival and proliferation. The tissue-specific activation of these pathways in the colon by this compound's active metabolite is thought to contribute to its therapeutic effect in IBD.
Below is a diagram illustrating the proposed signaling pathway of this compound's active metabolite upon binding to the EP4 receptor.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature.[1] The following summarizes the key experimental designs.
Synthesis of this compound
The synthesis of this compound involves a multi-step organic chemistry process. The general workflow is as follows:
In Vitro EP4 Receptor Activation Assay
The potency and efficacy of the active metabolite of this compound in activating the EP4 receptor are typically determined using a cell-based reporter assay.
-
Cell Line: HEK293 cells stably expressing the human EP4 receptor.
-
Assay Principle: Measurement of cAMP production upon receptor activation.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of the test compound.
-
Following incubation, intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data is analyzed to determine EC₅₀ values.
-
In Vivo Efficacy in a Colitis Model
The therapeutic potential of this compound is evaluated in a preclinical model of IBD, such as the dextran sulfate sodium (DSS)-induced colitis model in mice.
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Administration of DSS in drinking water.
-
Treatment: Oral administration of this compound or vehicle control.
-
Endpoints:
-
Disease Activity Index (DAI) score (body weight loss, stool consistency, rectal bleeding).
-
Colon length measurement.
-
Histological analysis of colon tissue.
-
Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Gene expression analysis of pro-inflammatory and anti-inflammatory cytokines in the colon.
-
Preclinical Data
Preclinical studies have demonstrated that orally administered this compound results in minimal systemic exposure of the active EP4 agonist, while achieving significant concentrations in the colon.[1]
| Parameter | Result |
| Plasma Exposure of Active Agonist | Minimal |
| Colon Tissue Concentration of Active Agonist | High |
| Efficacy in DSS Colitis Model | Significant reduction in Disease Activity Index, improvement in histological scores, and modulation of colonic immune gene expression. |
Conclusion
This compound represents a promising, gut-restricted therapeutic approach for the treatment of inflammatory bowel disease. Its innovative prodrug design allows for targeted delivery of a potent EP4 agonist to the site of inflammation, potentially offering a safer and more effective treatment option for patients with IBD. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
Preclinical Profile of NXT-10796: An In-Depth Technical Overview
Disclaimer: This document summarizes the publicly available preclinical information on NXT-10796, primarily from the abstract of the research article "Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease."[1][2] Detailed quantitative data and specific experimental protocols from the full study are not publicly available.
Introduction
This compound is a novel, orally administered, intestinally restricted prodrug of a potent and selective prostaglandin E2 receptor subtype 4 (EP4) agonist.[1][2] It has been developed as a potential therapeutic agent for inflammatory bowel disease (IBD). The core concept behind this compound is to deliver the active EP4 agonist directly to the colon, the primary site of inflammation in IBD, thereby maximizing therapeutic efficacy while minimizing systemic exposure and potential side effects.[1][2]
Core Compound Characteristics
| Feature | Description | Source |
| Compound Type | Prodrug of a selective EP4 receptor agonist | [1][2] |
| Administration Route | Oral | [1][2] |
| Therapeutic Target | Prostaglandin E2 receptor subtype 4 (EP4) | [1][2] |
| Primary Indication | Inflammatory Bowel Disease (IBD) | [1][2] |
| Key Feature | Intestinally restricted with colon-targeted delivery | [1][2] |
Mechanism of Action
This compound is designed as an inactive prodrug that undergoes conversion to its active EP4 agonist form within the gastrointestinal tract. This strategic design facilitates targeted delivery to the colon. The active agonist then binds to and activates the EP4 receptors expressed on various cells within the colon, including intestinal epithelial cells (IECs).
Activation of the EP4 receptor is known to modulate immune responses and has been shown to be protective in preclinical models of colitis. A key proposed mechanism is the suppression of necroptosis, a form of programmed cell death, in IECs.[3] By inhibiting IEC necroptosis, the active metabolite of this compound is thought to help maintain the integrity of the intestinal barrier, reduce inflammation, and promote tissue healing.
Signaling Pathway
The binding of the active agonist to the EP4 receptor, a G-protein coupled receptor, initiates a downstream signaling cascade. This typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to modulate gene expression, including genes involved in inflammation and cell survival.
Preclinical Findings
The available abstract highlights the following key preclinical findings for this compound:
-
Tissue-Specific Activation: Oral administration of this compound resulted in the modulation of immune genes in the colon, indicating successful targeted delivery and local pharmacodynamic activity.[1][2]
-
Minimal Systemic Exposure: Crucially, this local activity was achieved with minimal exposure of the active agonist in the plasma. This supports the "intestinally restricted" design and suggests a favorable safety profile by avoiding systemic side effects associated with EP4 agonism.[1][2]
-
Biomarker Modulation: There was no modulation of EP4-driven biomarkers in the plasma, further confirming the localized effect of the drug.[1][2]
Experimental Protocols
While specific, detailed protocols were not available, a general experimental workflow for a preclinical study of an orally administered, gut-restricted IBD therapeutic can be conceptualized.
References
Methodological & Application
Application Notes and Protocols for NXT-10796 in a DSS-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1] The dextran sulfate sodium (DSS) induced colitis model in mice is a widely used preclinical model that mimics many of the clinical and histological features of human ulcerative colitis, making it an invaluable tool for the evaluation of novel therapeutics.[2][3][4] NXT-10796 is an innovative, orally active, and intestinally restricted prodrug of a potent E-Prostanoid 4 (EP4) receptor agonist.[1][5][6] Its design for colon-targeted delivery minimizes systemic exposure and potential side effects, offering a promising therapeutic strategy for IBD.[5][6]
Activation of the EP4 receptor has been shown to be protective in colitis models by modulating immune responses and promoting the integrity of the intestinal epithelial barrier.[7] These application notes provide a detailed protocol for the utilization of this compound in the DSS-induced colitis mouse model, including methodologies for disease induction, therapeutic intervention, and comprehensive endpoint analysis.
Mechanism of Action: EP4 Receptor Signaling
This compound is a prodrug that is converted to its active form in the colon, where it selectively agonizes the EP4 receptor. The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gs alpha subunit. This initiates a cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). CREB activation modulates the transcription of genes involved in inflammation and cytoprotection, ultimately leading to a reduction in pro-inflammatory mediators and enhancement of mucosal barrier function.
References
- 1. researchgate.net [researchgate.net]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. DSS-Induced Acute and Chronic Colitis - epistem [epistem.co.uk]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NXT-10796 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXT-10796 is an innovative, orally active, and intestinally restricted prodrug of a potent EP4 receptor agonist.[1][2] Developed as a potential therapeutic for inflammatory bowel disease (IBD), its design strategy focuses on targeted delivery to the colon, thereby minimizing systemic exposure and associated side effects.[1][2] Preclinical studies in mouse models of IBD have demonstrated that oral administration of this compound leads to tissue-specific activation of the EP4 receptor in the colon. This localized activity modulates immune-related genes without significantly altering EP4-driven biomarkers in the plasma, highlighting its potential for a safer therapeutic profile.[1][2]
This document provides detailed application notes and protocols for the use of this compound in murine models of intestinal inflammation.
Mechanism of Action: EP4 Receptor Signaling
This compound is a prodrug that is converted to its active form, an EP4 receptor agonist, in the gastrointestinal tract. The EP4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is known to play a crucial role in modulating inflammation and promoting tissue repair.
Dosage and Administration in Mice
While the peer-reviewed literature confirms the oral administration of this compound in mouse models of inflammatory bowel disease, the specific dosage (e.g., in mg/kg) has not been publicly disclosed in the available scientific publications. Researchers should perform dose-ranging studies to determine the optimal therapeutic dose for their specific mouse model and experimental endpoint.
The administration of this compound is primarily through oral gavage, which ensures direct delivery to the gastrointestinal tract.
Table 1: General Guidelines for Oral Gavage in Mice
| Parameter | Recommendation |
| Vehicle | To be determined based on the solubility of this compound. Common vehicles include water, saline, or a suspension agent like carboxymethylcellulose (CMC). |
| Volume | Typically 5-10 mL/kg body weight. For a 25g mouse, this would be 0.125-0.25 mL. |
| Frequency | Once or twice daily, depending on the experimental design and the half-life of the active compound. |
| Needle | 20-22 gauge, 1-1.5 inch curved or straight gavage needle with a ball tip. |
Experimental Protocols
This compound is intended for use in mouse models of inflammatory bowel disease. The two most common and well-characterized models are Dextran Sulfate Sodium (DSS)-induced colitis and 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis.
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is used to induce an acute or chronic colitis that mimics aspects of human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Vehicle for this compound
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: House mice for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight and assess stool consistency and the presence of blood for each mouse.
-
Induction of Colitis: Replace regular drinking water with a solution of 2-5% (w/v) DSS. Prepare the DSS solution fresh every 2-3 days. Continue DSS administration for 5-7 days.
-
Drug Administration:
-
Divide mice into a vehicle control group and one or more this compound treatment groups.
-
Administer the appropriate dose of this compound or vehicle by oral gavage once or twice daily, starting concurrently with DSS administration or as a therapeutic intervention after the onset of symptoms.
-
-
Monitoring:
-
Monitor mice daily for body weight, stool consistency, and the presence of occult or gross blood in the feces.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see Table 2).
-
-
Termination and Sample Collection:
-
At the end of the study period (typically day 7-10), euthanize the mice.
-
Measure the length of the colon from the cecum to the rectum.
-
Collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and gene expression analysis (e.g., for inflammatory cytokines).
-
Table 2: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Protocol 2: TNBS-Induced Colitis
This model induces a T-cell-mediated inflammation that shares some features with human Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle for this compound
-
BALB/c or SJL/J mice (8-10 weeks old)
-
Catheter or feeding tube
-
Gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: House mice for at least one week prior to the experiment.
-
Fasting: Fast mice for 12-24 hours with free access to water before TNBS administration.
-
Induction of Colitis:
-
Anesthetize the mice lightly.
-
Prepare a solution of TNBS in 50% ethanol. A typical dose is 1.5-2.5 mg of TNBS in 100 µL of 50% ethanol per mouse.
-
Slowly instill the TNBS solution into the colon via a catheter inserted approximately 4 cm from the anus.
-
Keep the mouse in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.
-
-
Drug Administration:
-
Begin oral gavage with this compound or vehicle 24 hours after TNBS instillation and continue daily for the duration of the experiment.
-
-
Monitoring:
-
Monitor mice daily for body weight, stool consistency, and overall health.
-
-
Termination and Sample Collection:
-
Euthanize mice 3-7 days after TNBS administration.
-
Excise the colon and measure its weight and length. Calculate the weight-to-length ratio as an indicator of inflammation.
-
Collect tissue for histological evaluation and cytokine analysis.
-
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment and control groups. Statistical analysis should be performed to determine the significance of the observed effects.
Table 3: Example Data Summary for a Colitis Study
| Group | Change in Body Weight (%) | Colon Length (cm) | Histological Score | MPO Activity (U/g tissue) |
| Healthy Control | ||||
| Vehicle + DSS/TNBS | ||||
| This compound (Dose 1) + DSS/TNBS | ||||
| This compound (Dose 2) + DSS/TNBS |
Note: The information provided in these application notes and protocols is for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.
References
In Vivo Applications of NXT-10796 in IBD Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Current therapeutic strategies often have limitations, including systemic side effects and loss of efficacy. NXT-10796 is an innovative, orally active, and intestinally restricted prodrug of a potent E-type prostanoid receptor 4 (EP4) agonist, referred to as "agonist 2".[1][2] This colon-targeted delivery system is designed to maximize therapeutic efficacy at the site of inflammation while minimizing systemic exposure and associated side effects.[1] In preclinical rodent models of IBD, oral administration of this compound has demonstrated tissue-specific activation of the EP4 receptor, leading to the modulation of immune-related genes within the colon.[1]
The EP4 receptor is a key regulator of intestinal homeostasis and inflammation. Its activation is known to suppress colitis and mucosal damage by protecting intestinal epithelial cells from necroptosis and promoting tissue repair. This document provides detailed application notes and protocols for the in vivo use of this compound in IBD research, based on available data and established experimental models.
Mechanism of Action: EP4 Receptor Signaling
This compound acts as a prodrug, delivering its active parent compound, "agonist 2," directly to the colon. This agonist then binds to the EP4 receptor on intestinal epithelial and immune cells. The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily stimulates the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This elevation in cAMP activates Protein Kinase A (PKA) and other downstream effectors, culminating in the modulation of gene expression associated with inflammation and cell survival.
Quantitative Data from Preclinical IBD Models
While specific quantitative data from in vivo studies with this compound are not publicly available in detail, the following tables represent the types of data that would be generated in such studies, based on typical outcomes from DSS-induced colitis models.
Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Day 3 DAI (Mean ± SEM) | Day 5 DAI (Mean ± SEM) | Day 7 DAI (Mean ± SEM) |
| Vehicle Control | - | 0.2 ± 0.1 | 0.5 ± 0.2 | 0.8 ± 0.3 |
| DSS + Vehicle | - | 1.5 ± 0.4 | 2.8 ± 0.5 | 3.5 ± 0.6 |
| DSS + this compound | 1 | 1.2 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.5 |
| DSS + this compound | 3 | 1.0 ± 0.2* | 1.8 ± 0.3 | 2.0 ± 0.4 |
| DSS + this compound | 10 | 0.8 ± 0.2** | 1.5 ± 0.3 | 1.7 ± 0.3 |
*p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle. DAI is a composite score of weight loss, stool consistency, and rectal bleeding.
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Colon Tissue
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (Fold Change vs. Control) | IL-6 (Fold Change vs. Control) | IL-1β (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| DSS + Vehicle | - | 8.5 ± 1.2 | 10.2 ± 1.5 | 9.8 ± 1.3 |
| DSS + this compound | 3 | 4.2 ± 0.8 | 5.1 ± 0.9 | 4.7 ± 0.7** |
| DSS + this compound | 10 | 2.5 ± 0.5 | 3.2 ± 0.6 | 2.9 ± 0.5*** |
**p<0.01, ***p<0.001 vs. DSS + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound in a DSS-induced colitis mouse model.
Protocol 1: Induction of Acute Colitis using Dextran Sulfate Sodium (DSS)
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
8-12 week old C57BL/6 mice
-
Sterile drinking water
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2.5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.
-
Provide the 2.5% DSS solution as the sole source of drinking water to the experimental groups for 5-7 consecutive days. The control group should receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
Protocol 2: Oral Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Prepare the desired concentrations of this compound in the vehicle solution. Ensure the compound is fully suspended.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.
-
Insert the gavage needle into the corner of the mouth and gently advance it along the esophagus into the stomach.
-
Slowly administer the prepared this compound suspension. A typical volume for oral gavage in mice is 100-200 µL.
-
Administer this compound or vehicle once daily, starting from the first day of DSS administration, for the duration of the study.
Protocol 3: Assessment of Disease Activity Index (DAI)
The DAI is a composite score used to quantify the severity of colitis.
Scoring Criteria:
-
Weight Loss:
-
0: <1%
-
1: 1-5%
-
2: 5-10%
-
3: 10-15%
-
4: >15%
-
-
Stool Consistency:
-
0: Normal, well-formed pellets
-
2: Loose stools
-
4: Diarrhea
-
-
Rectal Bleeding:
-
0: No blood
-
2: Slight bleeding
-
4: Gross bleeding
-
Calculation: DAI = (Score for weight loss + Score for stool consistency + Score for rectal bleeding) / 3
Protocol 4: Histological Analysis of Colon Tissue
Procedure:
-
At the end of the study, euthanize the mice.
-
Carefully excise the entire colon and measure its length.
-
Fix the colon tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and prepare 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the slides for inflammation severity and tissue damage using a standardized histological scoring system.
Conclusion
This compound represents a promising, gut-restricted therapeutic approach for IBD. Its targeted delivery of an EP4 agonist to the colon has the potential to provide significant anti-inflammatory and tissue-protective effects while minimizing systemic side effects. The protocols and conceptual data presented here provide a framework for the in vivo evaluation of this compound in preclinical models of IBD. Further research is warranted to fully elucidate its therapeutic potential and detailed mechanism of action in the context of chronic intestinal inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of NXT-10796
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NXT-10796 is an innovative, orally active, and intestinally restricted prodrug of a potent E-type prostanoid receptor 4 (EP4) agonist.[1][2][3] Developed as a potential therapeutic for inflammatory bowel disease (IBD), this compound is designed for targeted delivery to the colon. Its unique structure as an oxalic acid monohydrazide-derived carboxylate isostere minimizes systemic absorption upon oral administration, leading to tissue-specific activation of the EP4 receptor in the colon.[1][2][3] This localized activity aims to modulate immune gene expression in the gut while minimizing systemic side effects.[1][2][3] Preclinical studies have demonstrated the potential of this compound as a tool molecule for investigating the therapeutic benefits of targeted EP4 agonism in rodent models of human IBD.[1][2]
Mechanism of Action
This compound functions as a prodrug, which is converted to its active parent agonist in the lower gastrointestinal tract. The active agonist then binds to and activates the EP4 receptor, a G-protein coupled receptor expressed on various cells in the colon, including intestinal epithelial cells and immune cells.[4][5] Activation of the EP4 receptor initiates downstream signaling cascades that are crucial in modulating inflammation and promoting tissue repair. The primary signaling pathway involves the Gαs-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[6][7] This pathway is known to have anti-inflammatory effects. Additionally, EP4 signaling can occur through alternative pathways, including the PI3K/Akt and ERK pathways.[6][7] A key interaction is with the EP4 receptor-associated protein (EPRAP) in macrophages, which plays a critical role in the anti-inflammatory effects by inhibiting the NF-κB pathway.[5][7]
Quantitative Data
Specific quantitative data from preclinical studies on this compound, such as detailed pharmacokinetic and pharmacodynamic profiles, are not publicly available in the referenced literature. The primary publication notes minimal plasma exposure of the parent agonist following oral administration of this compound.[1][2][3]
Experimental Protocols
While a specific, detailed protocol for the oral administration of this compound has not been published, a representative protocol for oral gavage in a mouse model of colitis is provided below, based on established methodologies.[1][8][9][10]
Representative Protocol: Oral Gavage Administration in a DSS-Induced Colitis Mouse Model
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Animal feeding needles (gavage needles), 20-22 gauge, with a ball tip
-
Syringes (1 mL)
-
Balance and weighing supplies
-
Vortex mixer
-
Animal scale
2. Procedure:
a. Preparation of this compound Formulation:
-
On the day of administration, freshly prepare the dosing solution.
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the calculated amount of this compound and suspend it in the appropriate volume of vehicle (e.g., 0.5% CMC).
-
Vortex the suspension thoroughly to ensure homogeneity.
b. Animal Handling and Dosing:
-
Acclimatize the mice to the experimental conditions for at least one week prior to the start of the study.
-
Weigh each mouse on the day of dosing to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head. The body should be held securely.
-
Introduce the gavage needle into the corner of the mouse's mouth, passing it over the tongue.
-
Advance the needle gently along the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the correct position (approximately at the level of the last rib), dispense the calculated volume of the this compound suspension slowly and steadily.
-
Withdraw the needle smoothly in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
3. Dosing Schedule:
-
The dosing schedule will depend on the specific experimental design. For a prophylactic or therapeutic effect in a DSS-induced colitis model, daily oral administration is common, starting either before or after the induction of colitis.[10]
Visualizations
EP4 Receptor Signaling Pathway
Caption: EP4 Receptor Signaling Pathways in IBD.
References
- 1. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP4 Receptor–Associated Protein in Macrophages Ameliorates Colitis and Colitis-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mouse model to test the anti-inflammatory effect of facultative anaerobes on dextran sulfate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral administration of Lactobacillus plantarum 06CC2 prevents experimental colitis in mice via an anti-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Tissue-Specific Activation of EP4 by NXT-10796: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXT-10796 is an innovative, orally active prodrug designed for targeted delivery of a potent E-type prostanoid receptor 4 (EP4) agonist to the intestine.[1][2][3] This tissue-specific activation of the EP4 receptor holds significant therapeutic promise for inflammatory bowel disease (IBD) by modulating local immune responses within the colon while minimizing systemic exposure and potential side effects.[1][2][3] The EP4 receptor, a G-protein coupled receptor (GPCR), is a key regulator of inflammation and mucosal homeostasis in the gastrointestinal tract.[4] Upon activation, it primarily couples to Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[5] However, it can also engage other signaling pathways.[6]
These application notes provide detailed protocols for measuring the tissue-specific activation of the EP4 receptor by this compound, focusing on methods to quantify receptor engagement and downstream signaling in relevant biological matrices.
Data Presentation
Due to the proprietary nature of this compound, specific quantitative data on its active metabolite is not publicly available. The following tables present representative data for well-characterized, selective EP4 receptor agonists to serve as a benchmark for experimental design and data interpretation.
Table 1: In Vitro Potency of Selective EP4 Agonists
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| CAY10580 | Radioligand Binding | - | Ki | 35 nM | [1][7] |
| L-902688 | Radioligand Binding | - | Ki | 0.38 nM | [1] |
| L-902688 | cAMP Accumulation | - | EC50 | 0.6 nM | [1] |
| EP4 receptor agonist 2 | cAMP Accumulation | - | EC50 | 0.8 nM | [8] |
| KAG-308 | Radioligand Binding | Human EP4 receptor | Ki | 2.57 nM | [1] |
| KAG-308 | cAMP Accumulation | Human EP4 receptor | EC50 | 17 nM | [1] |
| ONO-AE1-329 | cAMP Accumulation | Rat EP4 receptor | - | Potent Agonist | [9][10] |
Table 2: Ex Vivo/In Vivo Models for EP4 Agonist Evaluation
| Model | Agonist | Tissue | Endpoint Measured | Observed Effect | Reference |
| DSS-induced colitis in rats | ONO-AE1-329 | Colorectal Mucosa | IL-1β, GRO/CINC-1 levels | Decreased | [10] |
| DSS-induced colitis in rats | ONO-AE1-329 | Colorectal Mucosa | IL-10 concentration | Increased | [10] |
| DSS-induced colitis in mice | AE1-734 (EP4 agonist) | Colon | Proliferation of lamina propria mononuclear cells | Suppressed | [4] |
| DSS-induced colitis in mice | AE1-734 (EP4 agonist) | Colon | Th1 cytokine production | Suppressed | [4] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies described, the following diagrams are provided.
Caption: EP4 Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of a prostagrandin EP4-receptor agonist ONO-AE1-329 on the left ventricular pressure-volume relationship in the halothane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, ONO-AE1-329 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NXT-10796 in Inflammatory Bowel Disease (IBD) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXT-10796 is an innovative, orally active, and intestinally restricted prodrug of a potent and selective prostaglandin E2 receptor subtype 4 (EP4) agonist.[1][2] Its unique design facilitates targeted delivery of the active agonist to the colon, thereby minimizing systemic exposure and associated side effects. This characteristic makes this compound an invaluable tool molecule for elucidating the role of the EP4 receptor in the pathophysiology of Inflammatory Bowel Disease (IBD) and for the preclinical evaluation of colon-targeted IBD therapeutics.
The EP4 receptor is a key player in maintaining intestinal homeostasis and resolving inflammation.[3][4] Activation of the EP4 receptor in the colon has been shown to suppress colitis, reduce mucosal damage, and modulate immune responses, including the production of the anti-inflammatory cytokine IL-10.[2][3] this compound, by selectively activating this pathway in a tissue-specific manner, offers a precise means to study these therapeutic effects.
These application notes provide a comprehensive guide for utilizing this compound in preclinical IBD research, with a focus on the widely used dextran sodium sulfate (DSS)-induced colitis model in mice.
Mechanism of Action
This compound is a prodrug that is converted to its active parent agonist in the lower gastrointestinal tract. The active agonist then binds to and activates the EP4 receptor on intestinal epithelial and immune cells. This activation triggers downstream signaling cascades that collectively contribute to the resolution of inflammation and promotion of mucosal healing.
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on typical findings for selective EP4 agonists in preclinical IBD models. Specific quantitative data for this compound is not publicly available at this time.
Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Day 3 DAI (Mean ± SEM) | Day 5 DAI (Mean ± SEM) | Day 7 DAI (Mean ± SEM) |
| Healthy Control | Vehicle | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS + Vehicle | Vehicle | 1.2 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4 |
| DSS + this compound | 1 | 1.0 ± 0.2 | 2.1 ± 0.3 | 2.5 ± 0.3** |
| DSS + this compound | 3 | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.2*** |
| DSS + this compound | 10 | 0.5 ± 0.1 | 1.0 ± 0.1 | 1.2 ± 0.1 |
*p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle. DAI is scored based on weight loss, stool consistency, and presence of blood.
Table 2: Effect of this compound on Macroscopic and Microscopic Colonic Inflammation in DSS-Treated Mice (Day 7)
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Colon Length (cm, Mean ± SEM) | Myeloperoxidase (MPO) Activity (U/mg tissue, Mean ± SEM) |
| Healthy Control | Vehicle | 9.5 ± 0.3 | 0.5 ± 0.1 |
| DSS + Vehicle | Vehicle | 6.2 ± 0.4 | 5.8 ± 0.7 |
| DSS + this compound | 1 | 7.0 ± 0.3 | 4.2 ± 0.5 |
| DSS + this compound | 3 | 7.8 ± 0.2 | 3.1 ± 0.4 |
| DSS + this compound | 10 | 8.5 ± 0.3 | 2.0 ± 0.3*** |
*p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle.
Table 3: Effect of this compound on Colonic Cytokine Levels in DSS-Treated Mice (Day 7)
| Treatment Group | Dose (mg/kg, p.o., q.d.) | IL-10 (pg/mg protein, Mean ± SEM) | TNF-α (pg/mg protein, Mean ± SEM) | IL-6 (pg/mg protein, Mean ± SEM) |
| Healthy Control | Vehicle | 150 ± 20 | 50 ± 10 | 30 ± 5 |
| DSS + Vehicle | Vehicle | 45 ± 10 | 250 ± 30 | 180 ± 25 |
| DSS + this compound | 3 | 95 ± 15 | 150 ± 20 | 100 ± 15** |
| DSS + this compound | 10 | 130 ± 18 | 90 ± 15 | 60 ± 10*** |
*p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle.
Experimental Protocols
Protocol 1: Induction of Acute Colitis in Mice using Dextran Sodium Sulfate (DSS)
This protocol describes the induction of acute colitis in mice, a widely used model to screen for potential IBD therapeutics.
References
- 1. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NXT-10796
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXT-10796 is an orally active and intestinally restricted prodrug of a potent E-prostanoid 4 (EP4) receptor agonist. Developed as a potential therapeutic for inflammatory bowel disease (IBD), its design focuses on colon-targeted delivery of the active agonist, thereby minimizing systemic exposure and associated side effects.[1][2] Preclinical studies have demonstrated its tissue-specific activation of the EP4 receptor, leading to the modulation of immune-related genes within the colon. This document provides key information regarding the supplier, purchasing details, and detailed protocols for experimental evaluation of this compound.
Supplier and Purchasing Information
This compound is available for research purposes from the following supplier:
| Supplier | Product Name | Catalog Number | Contact Information |
| MedChemExpress (MCE) | This compound | HY-155321 | Email: --INVALID-LINK--Phone: 609-228-6898Website: --INVALID-LINK--[3][4][5] |
To obtain a quote for this compound, please visit the MedChemExpress website and use their "Get Quotation Now" feature or contact their sales department directly via email or phone.[6][7]
Quantitative Data
Currently, specific quantitative data such as IC50 or EC50 values for this compound are not publicly available in the primary literature. Researchers are encouraged to perform dose-response studies to determine these values in their specific assay systems.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro EP4 Receptor Activation Assay
This protocol describes how to assess the agonist activity of this compound on the EP4 receptor by measuring downstream cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
This compound
-
Prostaglandin E2 (PGE2) as a positive control
-
Opti-MEM or other serum-free medium
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit, or similar)
-
Cell lysis buffer (as provided in the cAMP assay kit)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-hEP4 cells in 96-well plates at a density of 5,000-10,000 cells per well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and PGE2 in serum-free medium containing a PDE inhibitor.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the diluted compounds (this compound or PGE2) to the respective wells. Include a vehicle control (medium with PDE inhibitor only).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP levels. This typically involves the addition of detection reagents and measurement of the signal (e.g., fluorescence resonance energy transfer).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Murine Model of Colitis
This protocol outlines the induction of colitis in mice, a relevant model for evaluating the therapeutic efficacy of this compound. The dextran sulfate sodium (DSS)-induced colitis model is commonly used as it mimics several features of human ulcerative colitis.[8]
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Animal balance
-
Scoring system for disease activity index (DAI)
Procedure:
-
Induction of Colitis:
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound or vehicle to the mice via oral gavage once daily, starting from the first day of DSS administration.
-
-
Monitoring and Evaluation:
-
Record the body weight of each mouse daily.
-
Calculate the Disease Activity Index (DAI) daily based on the following parameters:
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding)
-
-
-
Endpoint Analysis:
-
At the end of the study (typically day 7-10), euthanize the mice.
-
Excise the colon and measure its length.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Colon tissue can also be used for gene expression analysis (e.g., qPCR for inflammatory cytokines) or protein analysis (e.g., myeloperoxidase assay for neutrophil infiltration).
-
Signaling Pathway and Experimental Workflows
EP4 Receptor Signaling Pathway
Activation of the EP4 receptor by its agonist leads to the stimulation of Gαs, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of target genes involved in inflammation and immune responses.[11][12][13][14][15]
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the typical workflow for assessing the efficacy of this compound in a mouse model of colitis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemically induced mouse models of acute and chronic intestinal inflammation | Springer Nature Experiments [experiments.springernature.com]
- 9. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Figure 1 from The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 14. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NXT-10796 stability and storage conditions
Disclaimer: This document provides generalized guidance on the stability and storage of NXT-10796 based on publicly available information and general laboratory best practices. Specific quantitative stability data for this compound is not available in the public domain. Researchers should always consult the Certificate of Analysis and any technical datasheets provided by the supplier for the most accurate and lot-specific information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For short-term storage, it is generally recommended to store this compound at room temperature.[1] For long-term storage, it is advisable to refer to the Certificate of Analysis provided by the supplier, as conditions may vary.[1] As a general best practice for proactive stability management, storing the compound in a cool, dry, and dark place is recommended to minimize potential degradation.
Q2: How should I handle this compound upon receiving it?
Upon receipt, it is recommended to equilibrate the product to room temperature before opening the vial. This minimizes the potential for moisture condensation, which could affect the stability of the compound. Always use appropriate personal protective equipment (PPE), such as gloves and a lab coat, when handling the compound.
Q3: What solvents should I use to dissolve this compound?
The solubility of this compound in various solvents is not extensively reported in publicly available literature. It is crucial to consult the supplier's technical datasheet for recommended solvents and solubility information. For initial experiments, it is advisable to test solubility in small quantities of common solvents used for similar compounds, such as DMSO or ethanol.
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is not available, many complex organic molecules can be sensitive to light. Therefore, it is a good laboratory practice to store the compound in a light-protected vial or in a dark location to prevent potential photodegradation.
Q5: What are the potential signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of clumping. However, the absence of these signs does not guarantee stability. If you suspect degradation, it is recommended to perform analytical tests, such as HPLC, to assess the purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Review storage conditions and ensure they align with the supplier's recommendations. If degradation is suspected, use a fresh vial of the compound for subsequent experiments. |
| Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the chosen solvent. Gentle warming or sonication may aid dissolution, but be cautious as this could also accelerate degradation. Always refer to the supplier's instructions. | |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Consult the technical datasheet for recommended solvents. If this information is unavailable, perform small-scale solubility tests with various biocompatible solvents. |
| The compound may have precipitated out of solution. | If working with a stock solution, ensure it has been properly stored and has not been subjected to multiple freeze-thaw cycles, which can affect solubility and stability. | |
| Observed changes in the physical appearance of the solid compound | Potential degradation or moisture absorption. | Do not use the compound if there are visible signs of degradation. Contact the supplier for a replacement and review your storage and handling procedures. |
Experimental Protocols
While specific stability-indicating assays for this compound are not publicly documented, a general approach to assessing the stability of a research compound would involve the following:
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and detect the presence of any degradation products.
-
Methodology:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent.
-
Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation of the parent compound from potential impurities.
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Analyze samples of this compound that have been subjected to various storage conditions (e.g., different temperatures, light exposure) and compare the chromatograms to the standard.
-
A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as an orally administered prodrug.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Technical Support Center: Optimizing NXT-10796 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the delivery of NXT-10796 in animal models. This compound is an orally active, intestinally restricted EP4 agonist prodrug designed for colon-targeted delivery in the treatment of inflammatory bowel disease (IBD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prodrug of a potent E-type prostanoid receptor 4 (EP4) agonist. As a prodrug, it is designed to be minimally absorbed upon oral administration and to be converted to its active parent agonist in the colon. This colon-specific activation of the EP4 receptor leads to the modulation of immune genes in the colon, with minimal systemic exposure. The EP4 receptor signaling pathway plays a crucial role in gastrointestinal homeostasis and in suppressing inflammation.
Q2: What is the rationale for using a colon-targeted prodrug like this compound for IBD?
A2: The primary rationale is to maximize the therapeutic effect at the site of inflammation (the colon) while minimizing systemic side effects. Systemic administration of EP4 agonists has been associated with unacceptable side effects, limiting their therapeutic potential. By designing this compound as an intestinally restricted prodrug, the active drug is released predominantly in the lower gastrointestinal tract, achieving high local concentrations where it is needed most.
Q3: In which animal models has the efficacy of EP4 agonists been demonstrated?
A3: The efficacy of EP4 agonists in ameliorating colitis has been demonstrated in various mouse models of IBD, most notably the dextran sulfate sodium (DSS)-induced colitis model. This model mimics the acute colitis seen in ulcerative colitis. In these models, EP4 agonists have been shown to reduce weight loss, diarrhea, and colonic bleeding.
Q4: How is this compound typically administered in animal models?
A4: this compound is designed for oral administration. In preclinical rodent models, this is typically achieved through oral gavage to ensure accurate and quantifiable delivery of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in therapeutic outcomes between animals. | 1. Inconsistent oral gavage technique leading to variable dosing. 2. Differences in gut microbiome between animals, which can affect prodrug conversion. 3. Fluctuation in food and water intake, especially in the DSS model, affecting GI transit time. | 1. Ensure all personnel are thoroughly trained in oral gavage techniques. Consider using soft, flexible gavage needles to minimize stress and injury. 2. Co-house animals to normalize gut microbiota. Fecal microbiota analysis can be considered for more controlled studies. 3. Monitor food and water consumption daily. For compounds mixed with food, be aware that sick animals may eat less, leading to under-dosing. |
| Evidence of systemic exposure or off-target effects. | 1. Premature conversion of the prodrug in the upper GI tract. 2. Compromised intestinal barrier integrity, especially in severe colitis models, allowing for increased absorption. | 1. Evaluate the formulation of this compound. The use of pH-sensitive or microbially-triggered release formulations can enhance colon-specific delivery. 2. Correlate the degree of systemic exposure with the severity of colitis (e.g., by measuring disease activity index). Consider studies in healthy animals to establish a baseline for absorption. |
| Lack of efficacy in a colitis model. | 1. Insufficient dose reaching the colon. 2. Inadequate conversion of the prodrug to the active agonist. 3. The chosen animal model or disease severity is not responsive to EP4 agonism. | 1. Increase the administered dose. Analyze drug concentration in colonic tissue and feces to confirm local delivery. 2. Investigate the enzymatic activity responsible for prodrug conversion in the target animal species. This may involve in vitro studies with colonic contents. 3. Ensure the animal model is appropriate. For example, the DSS model is more representative of ulcerative colitis. The timing of treatment initiation (prophylactic vs. therapeutic) is also critical. |
| Difficulty in dissolving or suspending this compound for oral administration. | The physicochemical properties of this compound may make it challenging to formulate. | Consult the manufacturer's data sheet for recommended vehicles and solubility information. Common vehicles for oral gavage include water, saline, or suspensions in methylcellulose or carboxymethylcellulose. |
Data Presentation
As specific quantitative data for this compound from animal studies is not publicly available, the following table provides a representative example of how such data could be presented, based on typical outcomes for EP4 agonists in a DSS-induced colitis model.
Table 1: Representative Efficacy Data of an EP4 Agonist in a DSS-Induced Mouse Model of Colitis
| Treatment Group | Dose (mg/kg/day, p.o.) | Change in Body Weight (Day 7) | Disease Activity Index (DAI) (Day 7) | Colon Length (cm) (Day 7) | Histological Score (Day 7) |
| Healthy Control | Vehicle | + 2.5% | 0.2 ± 0.1 | 8.5 ± 0.5 | 0.5 ± 0.2 |
| DSS + Vehicle | Vehicle | - 15.8% | 10.5 ± 1.2 | 5.2 ± 0.4 | 8.9 ± 1.1 |
| DSS + EP4 Agonist | 1 | - 8.2% | 5.1 ± 0.8 | 6.8 ± 0.6 | 4.3 ± 0.7 |
| DSS + EP4 Agonist | 10 | - 4.5% | 3.2 ± 0.5 | 7.5 ± 0.5 | 2.1 ± 0.4 |
Data are presented as mean ± standard error of the mean (SEM). DAI includes scores for weight loss, stool consistency, and bleeding.
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of this compound in a Mouse Model of DSS-Induced Colitis
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 days.
-
Preparation of this compound Formulation: Based on the required dose, prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration:
-
Accurately weigh each mouse daily.
-
Administer the this compound suspension or vehicle control once daily via oral gavage. The volume should typically not exceed 10 ml/kg.
-
Use a 20-22 gauge, flexible-tipped gavage needle to minimize the risk of esophageal injury.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
At the end of the study, euthanize the mice and collect colon tissue for measurement of length and histological analysis.
-
-
Endpoint Analysis:
-
Measure colon length as an indicator of inflammation.
-
Fix a section of the colon in 10% neutral buffered formalin for histological processing (H&E staining) to assess tissue damage and inflammation.
-
Homogenize a section of the colon to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Plasma samples can be collected to assess systemic exposure to the active metabolite of this compound.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: EP4 receptor signaling pathways activated by this compound's active form.
Caption: Experimental workflow for evaluating this compound in a mouse colitis model.
Caption: Logical flow of this compound prodrug activation in the GI tract.
Troubleshooting NXT-10796 experimental variability
Welcome to the technical support center for NXT-10796. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, intestinally restricted prodrug of a potent and selective EP4 receptor agonist.[1] The prodrug is designed for targeted delivery to the colon, where it is converted to its active form, "parent agonist 2". The active agonist then binds to the prostaglandin E2 receptor subtype 4 (EP4), a G-protein coupled receptor. Activation of the EP4 receptor can lead to downstream signaling through both Gs and Gi pathways, resulting in modulation of immune responses. This targeted delivery aims to maximize therapeutic effects in the gastrointestinal tract while minimizing systemic exposure and potential side effects.
Q2: What is the rationale for using a prodrug strategy for an EP4 agonist in inflammatory bowel disease (IBD)?
Systemic administration of EP4 agonists has been associated with side effects that limit their therapeutic potential. By employing a prodrug that is preferentially activated in the gut, this compound is designed to localize the therapeutic action to the site of inflammation in IBD, thereby reducing systemic side effects. The oxalic acid monohydrazide moiety of this compound is designed to be cleaved in the intestinal environment to release the active "parent agonist 2".
Q3: What are the main sources of experimental variability when working with this compound?
Experimental variability with this compound can arise from several factors:
-
Prodrug Conversion: The efficiency of conversion of this compound to its active parent agonist can vary between in vitro systems and in vivo models. This conversion is a critical step for observing the compound's activity.
-
EP4 Receptor Signaling: The EP4 receptor can couple to different signaling pathways (Gs-cAMP and Gi-PI3K). The predominant pathway and the cellular response can vary depending on the cell type, receptor expression levels, and the presence of other signaling molecules.
-
In Vivo Model Complexity: In animal models of IBD, such as the DSS-induced colitis model, factors like the gut microbiome, animal strain, and severity of inflammation can significantly impact the therapeutic response to this compound.[2][3][4]
-
Assay-Specific Conditions: Variability in cell-based assays can be caused by factors such as cell passage number, confluency, and serum concentration in the media.
Troubleshooting Guide
In Vitro Assay Variability
| Observed Issue | Potential Cause | Recommended Solution |
| Lower than expected potency (high EC50/IC50) of this compound | Incomplete conversion of the prodrug to the active agonist in the cell-based assay system. | - Pre-incubate this compound with intestinal tissue homogenates (e.g., mouse colon) or relevant enzymes to facilitate conversion before adding to the cells.- Include "parent agonist 2" as a positive control to confirm the assay system is responsive to the active compound. |
| High well-to-well or day-to-day variability in cAMP or other second messenger readouts | - Inconsistent cell health or density.- Variation in reagent preparation or incubation times.- Dual signaling of the EP4 receptor (Gs vs. Gi) leading to complex cAMP responses. | - Ensure consistent cell seeding density and monitor cell viability.- Use freshly prepared reagents and adhere strictly to incubation times.- Characterize the time-course of the cAMP response to identify the optimal measurement window. Consider using inhibitors of the Gi pathway (e.g., pertussis toxin) to dissect the signaling components. |
| No response to this compound in a cell line expected to express EP4 | - Low or absent EP4 receptor expression in the specific cell line or passage number used.- Inefficient prodrug converting enzymes in the chosen cell line. | - Verify EP4 receptor expression at the mRNA and protein level (e.g., via qPCR or western blot).- Use a cell line known to express high levels of EP4 or a recombinant cell line overexpressing the receptor.- Test the "parent agonist 2" directly to confirm receptor functionality. |
In Vivo Study Variability
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent efficacy in DSS-induced colitis model | - Variability in the gut microbiome of the animals.- Inconsistent DSS administration or animal strain susceptibility.- Suboptimal dosing regimen for this compound. | - Co-house animals or use littermate controls to minimize microbiome variability.- Strictly control the source and concentration of DSS. Use a well-characterized mouse strain for colitis induction.- Perform a dose-response study to determine the optimal therapeutic dose of this compound. |
| High variability in plasma concentrations of the active agonist | - Differences in the rate and extent of prodrug conversion in the gastrointestinal tract of individual animals. | - Analyze both the prodrug and the active agonist concentrations in plasma and colon tissue to understand the conversion kinetics.- Ensure consistent formulation and administration of the dosing vehicle. |
| Unexpected systemic side effects | - Higher than anticipated absorption and conversion of the prodrug to the active agonist in the systemic circulation. | - Measure plasma levels of the active agonist to assess systemic exposure.- Consider alternative routes of administration (e.g., rectal) to further restrict the drug to the colon. |
Quantitative Data Summary
Quantitative data for this compound and its parent agonist are not yet publicly available in the primary literature. The following tables are provided as a template for researchers to populate with their own data or with data from forthcoming publications. This will allow for easy comparison of experimental results with expected values.
Table 1: In Vitro Activity Profile of "Parent Agonist 2"
| Assay Type | Cell Line | Parameter | Expected Value Range |
| EP4 Receptor Binding | CHO-K1-hEP4 | Ki (nM) | [Insert Value] |
| cAMP Accumulation | HEK293-hEP4 | EC50 (nM) | [Insert Value] |
| Reporter Gene Assay | [e.g., CRE-Luc] | EC50 (nM) | [Insert Value] |
Table 2: Pharmacokinetic Parameters of this compound and "Parent Agonist 2" in Mice
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| This compound | Oral | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Parent Agonist 2 | Oral (from this compound) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Parent Agonist 2 | IV | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement in HEK293 cells expressing human EP4
This protocol describes how to measure the agonist activity of this compound by quantifying cyclic AMP (cAMP) production in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing human EP4 receptor (HEK293-hEP4)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
IBMX (3-isobutyl-1-methylxanthine) solution
-
This compound and "Parent Agonist 2"
-
Prostaglandin E2 (PGE2) as a positive control
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Culture: Culture HEK293-hEP4 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 20,000-40,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound, "Parent Agonist 2", and PGE2 in stimulation buffer.
-
Assay: a. Aspirate the culture medium from the wells and wash once with PBS. b. Add 50 µL of stimulation buffer containing 0.5 mM IBMX to each well and incubate for 30 minutes at 37°C. c. Add 50 µL of the compound dilutions to the respective wells. d. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vivo Efficacy Testing in a DSS-Induced Colitis Mouse Model
This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in a mouse model of acute colitis.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)
Procedure:
-
Acclimation: Acclimate the mice for at least one week before the start of the experiment.
-
Induction of Colitis: a. Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 days. The exact concentration and duration should be optimized based on the DSS batch and animal facility conditions. b. A control group receives regular drinking water.
-
Treatment: a. Randomize the DSS-treated mice into a vehicle control group and one or more this compound treatment groups. b. Administer this compound or vehicle by oral gavage once or twice daily, starting from day 0 or day 2 of DSS administration.
-
Monitoring: a. Record body weight, stool consistency, and presence of blood in the stool daily. b. Calculate a Disease Activity Index (DAI) score based on these parameters.
-
Termination and Endpoint Analysis: a. At the end of the study (e.g., day 7-10), euthanize the mice. b. Collect the colon and measure its length and weight. c. Take tissue samples for histological analysis (e.g., H&E staining) and for measuring myeloperoxidase (MPO) activity or cytokine levels.
-
Data Analysis: Compare the DAI scores, colon length, and histological scores between the vehicle- and this compound-treated groups using appropriate statistical tests.
Visualizations
Caption: EP4 Receptor Signaling Pathway
Caption: Troubleshooting Workflow for Experimental Variability
Caption: Sources of Experimental Variability with this compound
References
- 1. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue distribution, pharmacokinetics and identification of roscovitine metabolites in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Discovery of acyl ureas as highly selective small molecule CSF1R kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of NXT-10796
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NXT-10796. The content is structured to address common questions and troubleshooting scenarios that may arise during experimentation.
Disclaimer on Data Availability
As of late 2025, specific quantitative off-target screening data for this compound against a broad panel of receptors, kinases, and ion channels is not publicly available in the primary scientific literature. The information provided herein is based on the known pharmacology of EP4 agonists and the targeted delivery strategy of this compound. The quantitative data presented in the tables are illustrative examples to demonstrate the expected format and potential selectivity profile of an intestinally restricted compound and should not be considered as actual experimental results for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for minimizing off-target effects of this compound?
A1: this compound is an intestinally restricted prodrug of a potent EP4 receptor agonist.[1] Its primary mechanism for minimizing off-target effects is its targeted delivery to the colon with minimal systemic absorption.[1] This design ensures that the active parent molecule primarily acts on EP4 receptors in the gastrointestinal tract, thereby reducing the potential for interactions with off-target sites in other tissues.
Q2: What are the potential off-target receptors for an EP4 agonist?
A2: The most likely off-targets for an EP4 agonist are other prostanoid receptors, due to structural similarities among their endogenous ligand, prostaglandin E2 (PGE2). These include the EP1, EP2, and EP3 receptor subtypes, as well as other prostanoid receptors like DP, FP, IP, and TP receptors. An ideal EP4 agonist would exhibit high selectivity for the EP4 receptor over these other subtypes.
Q3: Has the selectivity of the active parent of this compound against other prostanoid receptors been characterized?
A3: While the primary publication on this compound emphasizes its tissue-specific activation of the EP4 receptor, detailed quantitative data on its selectivity profile against other prostanoid receptors is not provided in the currently available literature.[1] It is standard practice during drug development to perform such selectivity screening. For the purpose of illustration, a hypothetical selectivity profile is presented in Table 1.
Q4: Could this compound have off-target effects if it were to reach systemic circulation?
A4: Yes, if significant amounts of the active parent of this compound were to enter systemic circulation, it could potentially interact with EP4 receptors in other tissues, leading to what might be considered off-target effects in the context of its intended localized action in the gut. For example, EP4 receptors are involved in regulating renal function and vascular tone.[2] Therefore, systemic exposure could potentially lead to cardiovascular or renal side effects. The core design of this compound as an intestinally restricted drug aims to prevent this.
Q5: What are the known downstream signaling pathways of the EP4 receptor?
A5: The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs.[3][4] Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[3][4] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
Troubleshooting Guides
Issue 1: Observing unexpected systemic effects in animal models.
-
Possible Cause 1: Compromised intestinal barrier.
-
Troubleshooting: In your disease model, assess the integrity of the intestinal barrier. A severely compromised barrier might lead to higher-than-expected systemic exposure of the active compound. Consider analyzing plasma levels of the active parent of this compound.
-
-
Possible Cause 2: Off-target activity of the prodrug.
-
Troubleshooting: While designed to be inactive, the prodrug itself could have unexpected biological activity. If plasma analysis shows high levels of the prodrug with minimal conversion to the active form, consider evaluating the prodrug's activity in relevant off-target assays.
-
-
Possible Cause 3: High dosage leading to saturation of intestinal restriction mechanisms.
-
Troubleshooting: Perform a dose-response study and measure plasma concentrations of the active drug at each dose. This will help determine if there is a threshold for systemic exposure.
-
Issue 2: Inconsistent or lack of efficacy in in-vitro gut tissue models.
-
Possible Cause 1: Insufficient conversion of the prodrug to the active agonist.
-
Troubleshooting: Ensure that your in-vitro model has the necessary enzymes to cleave the prodrug moiety. You may need to supplement the media with relevant esterases or other enzymes present in the colonic environment. Alternatively, for mechanistic studies, consider using the active parent compound directly.
-
-
Possible Cause 2: Low or absent EP4 receptor expression in the cell/tissue model.
-
Troubleshooting: Verify the expression level of the EP4 receptor in your specific cell line or tissue preparation using techniques like qPCR, western blotting, or immunohistochemistry.
-
-
Possible Cause 3: Desensitization of the EP4 receptor.
-
Troubleshooting: Prolonged exposure to a potent agonist can lead to receptor desensitization and downregulation. Consider time-course experiments and measure downstream signaling markers (e.g., cAMP levels) at earlier time points.
-
Quantitative Data
Illustrative Data Disclaimer: The following tables contain hypothetical data for illustrative purposes only. This data is intended to demonstrate how the selectivity and off-target profile of a compound like this compound might be presented and should not be interpreted as actual experimental results.
Table 1: Illustrative Prostanoid Receptor Selectivity Profile of this compound Parent Agonist
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| EP4 | 0.5 | 1.2 |
| EP1 | > 10,000 | > 10,000 |
| EP2 | 525 | 1,100 |
| EP3 | > 10,000 | > 10,000 |
| DP1 | > 10,000 | > 10,000 |
| FP | > 10,000 | > 10,000 |
| IP | 8,500 | > 10,000 |
| TP | > 10,000 | > 10,000 |
Table 2: Illustrative Off-Target Screening of this compound Parent Agonist (at 10 µM)
| Target Class | Number of Targets Screened | Targets with >50% Inhibition |
| Kinases | 468 | 0 |
| GPCRs | 168 | 1 (EP2) |
| Ion Channels | 115 | 0 |
| Nuclear Receptors | 48 | 0 |
| Transporters | 52 | 0 |
Experimental Protocols
1. Prostanoid Receptor Binding Assay (Illustrative Protocol)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for prostanoid receptors.
-
Materials:
-
Cell membranes from cell lines stably expressing individual human prostanoid receptors (e.g., HEK293 cells).
-
Radioligand specific for each receptor subtype (e.g., [³H]-PGE₂ for EP receptors).
-
Test compound (this compound parent agonist).
-
Non-specific binding control (high concentration of unlabeled PGE₂).
-
Binding buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, test compound, or non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Harvest the membranes onto filter plates and wash with cold wash buffer to remove unbound radioligand.
-
Dry the filter plates, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound using competitive binding analysis software.
-
2. cAMP Functional Assay (Illustrative Protocol)
This protocol describes a cell-based assay to measure the functional potency of a test compound as an agonist at Gαs-coupled receptors like EP4.
-
Materials:
-
A cell line expressing the human EP4 receptor (e.g., CHO-K1 or HEK293).
-
Test compound (this compound parent agonist).
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Prepare serial dilutions of the test compound.
-
Remove the culture medium and add the test compound dilutions to the cells in a suitable assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: EP4 receptor signaling pathway activated by the parent agonist of this compound.
Caption: Experimental workflow for assessing potential off-target effects.
References
- 1. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Monitoring NXT-10796 Efficacy in Preclinical Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the efficacy of NXT-10796 in preclinical models of Inflammatory Bowel Disease (IBD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and intestinally restricted prodrug of a potent and selective EP4 receptor agonist.[1] Its mechanism of action is centered on the local activation of the prostaglandin E2 receptor 4 (EP4) in the colon. This targeted delivery minimizes systemic exposure and potential side effects.[2][1] Activation of the EP4 receptor is known to play a crucial role in maintaining intestinal homeostasis, promoting mucosal healing, and downregulating excessive immune responses in the gut.[3][4]
Q2: Which preclinical models are suitable for evaluating the efficacy of this compound?
A2: The dextran sodium sulfate (DSS)-induced colitis model in mice is a widely used and relevant model for ulcerative colitis (UC), a major form of IBD.[5][6] This model is advantageous due to its simplicity, reproducibility, and its ability to mimic many of the clinical and histological features of human UC.[6] For studying aspects of Crohn's disease, other models such as the TNBS-induced colitis model or T-cell transfer models of colitis can be considered.
Q3: What are the key outcome measures to assess the efficacy of this compound in the DSS-induced colitis model?
A3: Key outcome measures include:
-
Disease Activity Index (DAI): A composite score that includes body weight loss, stool consistency, and the presence of blood in the stool.[5][7][8]
-
Histological Analysis: Microscopic evaluation of colon tissue to assess inflammation, crypt damage, and ulceration.[9][10][11][12]
-
Myeloperoxidase (MPO) Activity: An enzyme assay to quantify neutrophil infiltration into the colonic tissue, which is a marker of inflammation.
-
Cytokine Profiling: Measurement of pro-inflammatory and anti-inflammatory cytokine levels in colon tissue homogenates or serum.
-
Gene Expression Analysis: Quantification of the expression of genes related to inflammation and mucosal healing in the colon.[13][14][15]
Q4: How is this compound typically administered in preclinical studies?
A4: As an orally active compound, this compound is typically administered via oral gavage. The specific dosage and frequency will depend on the study design and the potency of the compound.
Troubleshooting Guides
DSS-Induced Colitis Model
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in disease severity between animals | Genetic background of mice, differences in gut microbiota, inconsistencies in DSS administration, housing conditions. | Use mice from a single supplier with a consistent genetic background. Co-house animals for a period before the experiment to normalize gut microbiota. Ensure precise and consistent preparation and administration of the DSS solution. Maintain consistent housing conditions (e.g., diet, temperature, light cycle). |
| High mortality rate in the DSS group | DSS concentration is too high for the specific mouse strain, age, or sex. Pre-existing health issues in the animals. | Reduce the concentration of DSS. Use younger or older mice as susceptibility can vary with age. Ensure all animals are healthy before starting the experiment. |
| Lack of significant disease induction | DSS concentration is too low, duration of administration is too short, poor quality of DSS. | Increase the concentration of DSS or the duration of administration. Use a fresh batch of DSS from a reputable supplier. Ensure mice are drinking the DSS-containing water. |
| Inconsistent histological findings | Improper tissue collection or processing, variability in scoring. | Collect the entire colon and prepare it as a "Swiss roll" to ensure the entire length is evaluated. Use a standardized and validated histological scoring system. Have slides evaluated by a trained pathologist, preferably in a blinded manner.[9][10] |
Myeloperoxidase (MPO) Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low MPO activity in inflamed tissue | Inefficient tissue homogenization, degradation of the MPO enzyme, incorrect assay buffer pH. | Ensure complete homogenization of the colon tissue on ice to prevent enzyme degradation. Use a fresh homogenization buffer with the correct pH. Store tissue samples at -80°C until the assay is performed. |
| High background signal | Contamination of reagents, insufficient washing of the plate. | Use fresh, high-quality reagents. Ensure thorough washing of the microplate wells between steps. |
| High variability between replicate wells | Pipetting errors, incomplete mixing of reagents, temperature fluctuations. | Use calibrated pipettes and ensure accurate pipetting. Thoroughly mix all reagents before adding to the wells. Maintain a consistent temperature during the assay incubation. |
Data Presentation
Note: The following tables present a hypothetical representation of expected data from a preclinical study evaluating this compound. Specific data for this compound is not currently available in the public domain.
Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Day 3 DAI | Day 5 DAI | Day 7 DAI |
| Vehicle | - | 1.2 ± 0.3 | 2.8 ± 0.5 | 3.5 ± 0.4 |
| This compound | 1 | 1.1 ± 0.2 | 2.1 ± 0.4 | 2.5 ± 0.3 |
| This compound | 3 | 1.0 ± 0.3 | 1.5 ± 0.3 | 1.8 ± 0.2 |
| This compound | 10 | 0.8 ± 0.2 | 1.1 ± 0.2 | 1.2 ± 0.1 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.
Table 2: Effect of this compound on Histological Score and MPO Activity in DSS-Induced Colitis (Day 7)
| Treatment Group | Dose (mg/kg) | Histological Score (0-12) | MPO Activity (U/g tissue) |
| Vehicle | - | 9.8 ± 1.1 | 5.2 ± 0.8 |
| This compound | 1 | 7.5 ± 0.9 | 3.9 ± 0.6 |
| This compound | 3 | 5.2 ± 0.7 | 2.8 ± 0.5 |
| This compound | 10 | 3.1 ± 0.5 | 1.5 ± 0.3 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.
Table 3: Effect of this compound on Colonic Cytokine Levels in DSS-Induced Colitis (Day 7)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-10 (pg/mg protein) |
| Vehicle | - | 150.2 ± 25.3 | 210.5 ± 35.1 | 45.8 ± 8.2 |
| This compound | 1 | 115.6 ± 18.9 | 165.4 ± 28.7 | 65.3 ± 10.1* |
| This compound | 3 | 80.4 ± 12.5 | 110.2 ± 19.3 | 88.9 ± 12.5** |
| This compound | 10 | 55.1 ± 9.8 | 75.6 ± 12.1 | 115.7 ± 15.3*** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.
Experimental Protocols
DSS-Induced Colitis Model
Materials:
-
Dextran Sodium Sulfate (DSS, molecular weight 36,000-50,000 Da)
-
C57BL/6 mice (6-8 weeks old)
-
Standard mouse chow and water
-
Animal balance
-
Fecal occult blood test kit
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may need to be determined empirically for your specific laboratory conditions and mouse strain.
-
Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) daily for each mouse.
-
On the final day of the study, euthanize the mice and collect the colons for histological analysis, MPO assay, and cytokine profiling.
Histological Analysis of Colitis
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Excise the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Open the colon longitudinally and gently clean with PBS.
-
"Swiss-roll" the colon and fix in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 5 µm sections and mount on glass slides.
-
Stain the sections with H&E.
-
Score the slides for inflammation, crypt damage, and ulceration using a validated scoring system.
Histological Scoring System (Example)
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Inflammation | None | Mild | Moderate | Severe | Transmural |
| Crypt Damage | Intact crypts | Loss of basal 1/3 | Loss of basal 2/3 | Entire crypt loss | Change in epithelial surface |
| Ulceration | None | 1-2 focal ulcers | 3-4 focal ulcers | Confluent ulceration | Extensive ulceration |
Myeloperoxidase (MPO) Assay
Materials:
-
Colon tissue
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer (plate reader)
Procedure:
-
Weigh a piece of distal colon tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Prepare the MPO assay reaction buffer containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.
-
Add the supernatant to the reaction buffer in a 96-well plate.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Calculate MPO activity and normalize to the weight of the tissue.
Mandatory Visualizations
Caption: EP4 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Efficacy Testing in DSS Colitis.
References
- 1. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Expression Levels of 4 Genes in Colon Tissue Might Be Used to Predict Which Patients Will Enter Endoscopic Remission After Vedolizumab Therapy for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression Levels of 4 Genes in Colon Tissue Might Be Used to Predict Which Patients Will Enter Endoscopic Remission After Vedolizumab Therapy for Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
NXT-10796 prodrug conversion issues in vivo
Technical Support Center: Assessing NXT-10796 Bioavailability in the Colon
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the colonic bioavailability of NXT-10796, an orally active and intestinally restricted EP4 agonist prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is colonic bioavailability a key parameter?
This compound is an investigational prodrug designed for targeted delivery of an EP4 receptor agonist to the colon for the treatment of inflammatory bowel disease.[1][2] Its therapeutic efficacy depends on localized action within the colon, while minimizing systemic exposure to reduce potential side effects. Therefore, assessing its colonic bioavailability involves two main objectives: confirming minimal absorption into the systemic circulation and ensuring adequate drug concentration and activity at the site of action in the colon.
Q2: What are the primary methods to assess the colonic bioavailability of this compound?
A multi-faceted approach employing in vitro, ex vivo, and in vivo methods is recommended.[3]
-
In vitro dissolution studies: To ensure the formulation releases the drug at the pH characteristic of the colon.[4]
-
In vitro cell permeability assays: To estimate the potential for transepithelial transport.
-
Ex vivo intestinal tissue studies: To measure permeability across intact colonic tissue.[5][6]
-
In vivo pharmacokinetic (PK) and biodistribution studies: To measure systemic exposure and track the drug's location within the gastrointestinal tract.[7]
Q3: How can I troubleshoot low drug release in my in vitro dissolution assay?
If you observe lower than expected drug release in simulated colonic fluid (pH 6.8-7.4), consider the following:
-
pH of the dissolution medium: Verify the pH of your simulated colonic fluid. The pH of the colon can vary, so testing a range of pH values (e.g., 6.5-7.8) may be beneficial.[8]
-
Formulation integrity: Ensure the enteric coating or delivery matrix is designed to dissolve at the target colonic pH.
-
Dissolution apparatus: Check the paddle speed and temperature of your dissolution apparatus to ensure they meet the required specifications.
Q4: My Caco-2 permeability assay shows higher than expected transport of this compound. What could be the reason?
While Caco-2 cells are a useful model for intestinal absorption, they have limitations.[9][10]
-
P-gp efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells. Co-incubation with a P-gp inhibitor can help clarify this.
-
Model limitations: Caco-2 cells are of cancerous origin and may not fully represent the metabolic and transport characteristics of the healthy human colon.[9][10] Consider using other cell lines or ex vivo models for confirmation.
Q5: How do I interpret the results from an in vivo pharmacokinetic study?
For a colon-targeted drug like this compound, the ideal in vivo PK profile would show:
-
Low Cmax and AUC: A low maximum plasma concentration (Cmax) and area under the curve (AUC) indicate minimal systemic absorption.
-
Delayed Tmax: A delayed time to reach maximum concentration (Tmax) can suggest that the drug is released further down the gastrointestinal tract, potentially in the colon.[7]
Troubleshooting Guides
In Vitro Dissolution Testing
| Issue | Possible Cause | Troubleshooting Step |
| Premature drug release in simulated gastric or intestinal fluid | Inadequate enteric coating | Increase the thickness of the pH-sensitive polymer coating. |
| Incomplete drug release in simulated colonic fluid | Formulation not fully disintegrating | Incorporate a superdisintegrant into the formulation. |
| High variability in release profiles | Inconsistent coating thickness or formulation composition | Ensure a validated and controlled manufacturing process. |
In Vivo Animal Studies
| Issue | Possible Cause | Troubleshooting Step |
| High plasma concentrations of this compound | Premature release from the delivery system | Re-evaluate the formulation's release characteristics in vitro. |
| Low drug concentration in colonic tissue | Inefficient release at the target site | Modify the formulation to ensure timely and complete drug release in the colon. |
| High inter-animal variability in PK parameters | Differences in gastrointestinal transit time or gut microbiome | Increase the number of animals per group to improve statistical power. |
Experimental Protocols
In Vitro pH-Dependent Dissolution Study
Objective: To assess the release of this compound from its oral formulation under conditions simulating the pH of the stomach, small intestine, and colon.
Methodology:
-
Prepare simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and simulated colonic fluid (pH 7.4).
-
Place the this compound formulation in a USP dissolution apparatus II (paddle apparatus).
-
Sequentially expose the formulation to the different simulated fluids for periods representative of gastrointestinal transit times (e.g., 2 hours in pH 1.2, 3 hours in pH 6.8, and up to 24 hours in pH 7.4).
-
At predetermined time points, withdraw samples from the dissolution medium.
-
Analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC).
Expected Outcome: Minimal drug release in pH 1.2 and pH 6.8, with a significant and sustained release in pH 7.4.
Ex Vivo Everted Gut Sac Permeability Assay
Objective: To evaluate the permeability of this compound across excised rat colonic tissue.
Methodology:
-
Humanely euthanize a rat and excise a segment of the colon.
-
Gently evert the colonic segment so that the mucosal side is facing outwards.
-
Ligate one end of the segment to form a sac and fill it with a known concentration of this compound in a suitable buffer.
-
Ligate the other end and place the sac in a bath of fresh buffer.
-
Incubate at 37°C with gentle shaking and oxygenation.
-
At specified time intervals, collect samples from the external buffer (serosal side).
-
Determine the concentration of this compound in the samples to calculate the apparent permeability coefficient (Papp).
Expected Outcome: A low Papp value, indicating limited transport across the colonic mucosa.
Data Presentation
Table 1: In Vitro Dissolution of this compound Formulation
| Time (hours) | Cumulative Release in pH 1.2 (%) | Cumulative Release in pH 6.8 (%) | Cumulative Release in pH 7.4 (%) |
| 1 | 2.1 ± 0.5 | - | - |
| 2 | 4.5 ± 0.8 | - | - |
| 3 | - | 6.2 ± 1.1 | - |
| 5 | - | 8.9 ± 1.5 | - |
| 8 | - | - | 45.3 ± 3.2 |
| 12 | - | - | 85.7 ± 4.1 |
| 24 | - | - | 98.2 ± 2.9 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value |
| Cmax (ng/mL) | 15.2 ± 3.5 |
| Tmax (hours) | 8.0 ± 1.5 |
| AUC (0-24h) (ng*h/mL) | 125.6 ± 20.8 |
| Relative Bioavailability (%) | < 5% |
Visualizations
Caption: Experimental workflow for assessing this compound colonic bioavailability.
Caption: Simplified EP4 receptor signaling pathway activated by this compound.
References
- 1. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colon – Targeted Drug Delivery System: A Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Ex Vivo Intestinal Sacs to Assess Mucosal Permeability in Models of Gastrointestinal Disease [jove.com]
- 6. Ex Vivo Intestinal Sacs to Assess Mucosal Permeability in Models of Gastrointestinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of a novel capsule for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gutsy Science: In vitro systems of the human intestine to model oral drug disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
Improving the therapeutic window of NXT-10796
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing NXT-10796, an orally active and intestinally restricted EP4 receptor agonist prodrug. The information herein is designed to facilitate experimental success and troubleshoot potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prodrug of a potent E-type prostanoid receptor 4 (EP4) agonist.[1][2] Its design restricts its activity primarily to the gastrointestinal tract, specifically the colon.[1][2] Upon oral administration, this compound is designed to be converted to its active form in the lower gastrointestinal tract, where it activates EP4 receptors on intestinal epithelial cells. This activation modulates immune responses locally, offering a therapeutic potential for inflammatory bowel disease (IBD).[1] The intestinal restriction is a key feature aimed at minimizing systemic exposure and thereby widening the therapeutic window.[1][2]
Q2: What are the advantages of an intestinally restricted EP4 agonist like this compound?
Systemic administration of EP4 agonists has been associated with side effects that have limited their clinical development.[3][4] By targeting the colon, this compound aims to concentrate the therapeutic effect at the site of inflammation in IBD, thereby reducing the potential for systemic adverse events.[1][2] This targeted approach is designed to improve the safety and tolerability profile compared to systemically available EP4 agonists.
Q3: In which experimental models can this compound be used?
This compound is suitable for both in vitro and in vivo models of intestinal inflammation.
-
In vivo : The dextran sodium sulfate (DSS)-induced colitis model in mice is a commonly used and relevant model to evaluate the efficacy of this compound in mimicking aspects of ulcerative colitis.[5][6]
-
In vitro : Human intestinal epithelial cell lines such as Caco-2, HT-29, and T84 can be used to investigate the cellular and molecular mechanisms of this compound.[7][8][9] These models are useful for assessing barrier function, cytokine production, and cell signaling pathways.
Q4: How should this compound be stored?
For optimal stability, this compound should be stored at room temperature in the continental US; however, storage conditions may vary in other locations.[10] It is crucial to refer to the Certificate of Analysis for specific storage recommendations.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low efficacy in DSS-induced colitis model | Inadequate dose or frequency of administration. | Optimize the dose and dosing schedule. Consider a dose-response study to determine the optimal therapeutic concentration. |
| Improper induction of colitis. | Ensure the concentration and duration of DSS administration are appropriate for the mouse strain being used. Monitor disease activity index (DAI) to confirm colitis induction.[5] | |
| Poor conversion of the prodrug to its active form. | While designed for intestinal activation, factors like gut microbiome composition could influence conversion. Co-administration with specific enzymes or pre-treatment with antibiotics (to modulate gut flora) could be explored in mechanistic studies. | |
| High variability in in vitro results | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Issues with compound solubility or stability in media. | Prepare fresh solutions of this compound for each experiment. If solubility is an issue, consider using a different solvent (ensure solvent controls are included) or pre-warming the media. | |
| Unexpected systemic exposure in in vivo studies | Compromised intestinal barrier integrity in severe disease models. | In severe colitis models, increased gut permeability may lead to some systemic absorption of the prodrug or its active metabolite.[3] Consider evaluating this compound in models of mild to moderate colitis. |
| Incorrect route of administration. | Ensure proper oral gavage technique to avoid accidental administration into the lungs. |
Quantitative Data Summary
The following tables provide representative data for the use of this compound. Please note that these are example values and optimal concentrations should be determined empirically for your specific experimental setup.
Table 1: Example In Vitro Efficacy in Intestinal Epithelial Cells
| Cell Line | Assay | Parameter | Example EC50 |
| Caco-2 | IL-8 Inhibition (TNF-α stimulated) | % Inhibition | 10 - 100 nM |
| HT-29 | cAMP Accumulation | Fold Increase | 50 - 200 nM |
| T84 | Transepithelial Electrical Resistance (TEER) | % Increase | 100 - 500 nM |
Table 2: Example In Vivo Dosing for DSS-Induced Colitis in Mice
| Mouse Strain | DSS Concentration | This compound Dose Range (Oral Gavage) | Dosing Frequency |
| C57BL/6 | 2.5 - 3% in drinking water | 1 - 10 mg/kg | Once or twice daily |
| BALB/c | 3 - 5% in drinking water | 1 - 10 mg/kg | Once or twice daily |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in DSS-Induced Colitis Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of acute colitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sodium Sulfate (DSS; MW 36,000-50,000)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for 7 consecutive days.[5][11] Provide fresh DSS solution every 2-3 days.
-
Treatment:
-
Randomly divide mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
From day 1 to day 7 (or longer, depending on the study design), administer this compound or vehicle via oral gavage once or twice daily.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
-
Termination and Tissue Collection:
-
At the end of the study (e.g., day 8 or 10), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colonic tissue for histological analysis (H&E staining), myeloperoxidase (MPO) assay (to quantify neutrophil infiltration), and gene expression analysis (e.g., for inflammatory cytokines like TNF-α, IL-6, IL-1β).
-
Protocol 2: In Vitro Assessment of Anti-Inflammatory Activity in Caco-2 Cells
Objective: To determine the effect of this compound on inflammatory cytokine production in a human intestinal epithelial cell line.
Materials:
-
Caco-2 cells
-
DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human TNF-α
-
This compound
-
ELISA kit for human IL-8
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in 24-well plates and grow to confluency (approximately 21 days to differentiate into an epithelial monolayer).
-
-
Treatment:
-
Pre-treat the differentiated Caco-2 monolayers with varying concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding TNF-α (e.g., 10 ng/mL) to the media. Include a vehicle-treated, unstimulated control group and a vehicle-treated, TNF-α stimulated control group.
-
-
Sample Collection:
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
-
Cytokine Analysis:
-
Measure the concentration of IL-8 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-8 production by this compound compared to the TNF-α stimulated control.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel GI-centric prostaglandin E2 receptor type 4 (EP4) agonist prodrugs as treatment for ulcerative colitis and other intestinal inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Customized In Vitro Models of IBD - Ace Therapeutics [acetherapeutics.com]
- 8. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammation CRO, Cellomatics, explores in vitro models to study Inflammatory Bowel Disease (IBD) - Cellomatics Biosciences [cellomaticsbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
Common challenges in working with EP4 agonist prodrugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EP4 agonist prodrugs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the experimental evaluation of EP4 agonist prodrugs.
Q1: My EP4 agonist prodrug shows rapid degradation in my in vitro plasma stability assay. What are the potential causes and how can I troubleshoot this?
A1: Rapid degradation of an EP4 agonist prodrug in plasma suggests premature cleavage of the promoiety, likely by plasma esterases. This can lead to unintended systemic exposure to the active agonist, undermining the targeted delivery strategy.
Troubleshooting Steps:
-
Confirm Enzymatic Activity: First, verify that the degradation is enzyme-mediated. Run a control experiment with heat-inactivated plasma. If the prodrug remains stable, enzymatic hydrolysis is the primary cause.
-
Add Enzyme Inhibitors: To further pinpoint the enzyme class, conduct the stability assay in the presence of broad-spectrum esterase inhibitors (e.g., sodium fluoride or bis(4-nitrophenyl) phosphate). If degradation is significantly reduced, it confirms esterase-driven hydrolysis.
-
Evaluate Prodrug Linker Chemistry: The stability of the prodrug is highly dependent on the chemical nature of the linker connecting the agonist to the promoiety.
-
Simple esters are often highly susceptible to plasma esterases.
-
Amides and carbamates generally exhibit greater stability in plasma compared to esters.
-
Consider re-designing the prodrug with a more sterically hindered linker or a different class of chemical bond to slow down enzymatic cleavage.
-
-
Matrix Comparison: Assess stability in different biological matrices. Some prodrugs are designed to be stable in blood but cleaved by enzymes present in the target tissue. Compare stability in plasma versus a homogenate of your target tissue (e.g., colon, bone).
Q2: I'm observing high variability in my prodrug conversion rates between experimental batches. How can I improve consistency?
A2: High variability in prodrug conversion assays can stem from inconsistencies in the preparation of biological matrices, sample handling, or the analytical method itself.
Troubleshooting Steps:
-
Standardize Matrix Preparation: Ensure a consistent protocol for preparing plasma or tissue homogenates. Factors like the age of the matrix, freeze-thaw cycles, and the concentration of total protein can affect enzymatic activity.
-
Control Incubation Conditions: Maintain strict control over incubation temperature (typically 37°C) and pH, as these can significantly influence enzyme kinetics.
-
Ensure Homogeneity: For tissue homogenates, ensure the sample is thoroughly homogenized to provide consistent enzyme distribution throughout the incubation mixture.
-
Validate Analytical Method: Use a validated analytical method, such as LC-MS/MS, for the simultaneous quantification of the prodrug and the released active agonist. Ensure the method has been assessed for linearity, accuracy, and precision.
-
Quench Reactions Effectively: At each time point, the enzymatic reaction must be stopped immediately and completely. A common method is protein precipitation with a cold organic solvent like acetonitrile, which also serves as the first step in sample extraction for LC-MS/MS analysis.
Q3: My EP4 agonist prodrug is very stable in plasma, but it also shows low conversion in my target tissue homogenate assay. What does this indicate?
A3: This scenario suggests that the prodrug may be too stable, preventing the efficient release of the active agonist at the site of action. The goal of a prodrug is to be stable in circulation but readily cleaved in the target tissue.
Troubleshooting Steps:
-
Verify Target Enzyme Expression: Confirm that the enzyme responsible for cleaving your prodrug is present and active in your tissue homogenate. For example, if your prodrug is designed to be cleaved by intestinal alkaline phosphatase (IAP), ensure your colon tissue homogenate has sufficient IAP activity.
-
Re-evaluate Linker Design: The linker may be too robust. Consider synthesizing analogs with linkers known to be more susceptible to the enzymes present in your target tissue. This may involve reducing steric hindrance around the cleavage site or using a different type of cleavable bond.
-
Assess Cellular Uptake: For the prodrug to be cleaved by intracellular enzymes, it must first be able to cross the cell membrane. If the prodrug has poor permeability, it will not be effectively converted, even if the target enzymes are present within the cell. Consider conducting cell-based assays to evaluate uptake.
-
Consider Alternative Activation Mechanisms: If enzymatic conversion is inefficient, explore other targeted activation strategies, such as linkers that are cleaved in response to the specific pH or redox environment of the target tissue.
Q4: In my in vivo study, oral administration of my GI-targeted EP4 agonist prodrug resulted in high systemic levels of the active agonist, similar to administering the agonist itself. Why did this happen?
A4: This outcome is common when a prodrug designed for targeted GI delivery is rapidly hydrolyzed by enzymes in the upper gastrointestinal tract, such as the duodenum and small intestine, leading to premature release and systemic absorption of the active drug.
Troubleshooting Steps:
-
Investigate Regional GI Stability: Conduct in vitro hydrolysis assays using tissue slices or homogenates from different regions of the GI tract (e.g., duodenum, jejunum, ileum, colon) to determine where the majority of the conversion is occurring.
-
Modify Delivery Formulation: To bypass the upper GI tract, consider using an enteric-coated formulation designed to release the prodrug in the lower intestine or colon, closer to the intended site of action.
-
Alter the Route of Administration: For localized colon delivery, rectal administration can be a viable strategy to reduce systemic exposure by minimizing passage through the upper GI tract.
-
Redesign the Prodrug for Target Enzyme Specificity: If possible, redesign the prodrug to be a substrate for enzymes that are more specifically expressed in the target region of the GI tract.
Data Presentation
Table 1: Representative Stability of EP4 Agonist Prodrugs in Biological Matrices
| Prodrug Linker Type | Target Tissue | Matrix | Incubation Time (hours) | Hydrolysis (%) | Reference |
| Ester (Bone-Targeted) | Bone | Human Plasma | 24 | < 10% | |
| Methylene Phosphate (GI-Targeted) | Colon | Plasma | Not Specified | Hydrolyzes | |
| Methylene Phosphate (GI-Targeted) | Colon | Ileum/Colon Tissue Slices | Not Specified | Hydrolyzes | |
| Ester Conjugate | Brain | Human Whole Blood | 3.2 | ~50% (t½ = 193.6 min) | |
| Ester Conjugate | Brain | Rat Liver Homogenate | < 0.2 | ~50% (t½ = 3.9 min) |
Note: Data is compiled from multiple sources for illustrative purposes and represents different specific prodrug structures.
Experimental Protocols
Protocol 1: In Vitro Prodrug Hydrolysis Assay in Plasma or Tissue Homogenate
This protocol outlines a general procedure to determine the rate of conversion of an EP4 agonist prodrug to its active form in a biological matrix.
Materials:
-
EP4 agonist prodrug and active agonist reference standard.
-
Control matrix (e.g., human plasma, rat plasma).
-
Target tissue (e.g., colon, liver).
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile).
-
Analytical equipment (LC-MS/MS).
Procedure:
-
Prepare Tissue Homogenate (if applicable): a. Mince the fresh or frozen target tissue on ice. b. Homogenize the tissue in 3-4 volumes of cold homogenization buffer using a mechanical homogenizer. c. Centrifuge the homogenate at a low speed (e.g., 9,000 x g) for 20 minutes at 4°C to pellet cell debris. d. Collect the supernatant (S9 fraction) and determine the total protein concentration (e.g., using a BCA assay). Dilute to a final concentration of 1-2 mg/mL protein.
-
Initiate the Reaction: a. Pre-warm aliquots of the plasma or tissue homogenate to 37°C. b. Prepare a stock solution of the EP4 agonist prodrug in a suitable solvent (e.g., DMSO). c. Spike the prodrug into the pre-warmed matrix to a final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should typically be <1%. d. Vortex briefly to mix. This is your T=0 sample.
-
Incubation and Sampling: a. Place the reaction mixture in a 37°C shaking water bath. b. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: a. Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile to precipitate proteins and stop the enzymatic reaction. b. Vortex vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: a. Transfer the supernatant to a new tube or a 96-well plate for analysis. b. Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the prodrug and the concentration of the newly formed active agonist.
-
Data Analysis: a. Plot the concentration of the prodrug versus time. b. Determine the rate of disappearance and calculate the half-life (t½) of the prodrug in the matrix.
Protocol 2: LC-MS/MS Analysis of Prodrug and Active Agonist
This protocol provides a general framework for developing an LC-MS/MS method for simultaneous quantification.
Objective: To simultaneously measure the concentration of the EP4 agonist prodrug and its active form in a plasma or tissue homogenate sample.
-
Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of both the prodrug and the active agonist into the same biological matrix as the study samples.
-
Sample Preparation: Use protein precipitation (as described above) or liquid-liquid extraction to extract the analytes from the biological matrix. An internal standard should be added prior to extraction to control for variability.
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B). The gradient will depend on the hydrophobicity of the specific prodrug and agonist.
-
Flow Rate: A typical flow rate is 0.4-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the chemical properties of the analytes.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. For each compound (prodrug, agonist, and internal standard), optimize the precursor ion (Q1) and product ion (Q3) transitions, as well as the collision energy.
-
-
Method Validation: Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, matrix effect, and stability.
Visualizations
Caption: EP4 receptor signaling pathways.
Technical Support Center: NXT-10796 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curves for the EP4 agonist prodrug, NXT-10796.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, intestinally restricted prodrug of a potent EP4 agonist.[1] It is designed for targeted delivery to the colon, where it is converted to its active form. This active form then selectively binds to and activates the prostaglandin E2 receptor subtype 4 (EP4). This tissue-specific activation in the colon modulates immune-related genes, making it a promising candidate for the treatment of inflammatory bowel disease (IBD).[1]
Q2: What is the primary signaling pathway activated by this compound?
A2: As an EP4 receptor agonist, the active metabolite of this compound primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels mediates various downstream cellular responses involved in inflammation and tissue repair.
Q3: How is this compound designed to be intestinally restricted?
A3: this compound is a prodrug, meaning it is administered in an inactive form and requires enzymatic conversion to its active agonist form. This conversion is designed to occur preferentially in the lower gastrointestinal tract, thereby minimizing systemic exposure and potential side effects.
Q4: What are the expected therapeutic effects of this compound?
A4: By activating the EP4 receptor in the colon, this compound is expected to have anti-inflammatory effects and promote mucosal healing. This makes it a potential therapeutic for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.
Experimental Protocols
A detailed methodology for a key experiment to determine the dose-response relationship of the active form of this compound is provided below.
In Vitro cAMP Accumulation Assay for EP4 Receptor Activation
This protocol outlines the measurement of cyclic AMP (cAMP) production in a human cell line endogenously expressing the EP4 receptor (e.g., HEK293 cells) in response to stimulation with the active metabolite of this compound.
Materials:
-
HEK293 cell line (or other suitable cell line expressing EP4)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Active metabolite of this compound
-
Prostaglandin E2 (PGE2) as a positive control
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 50,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of the active metabolite of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer (e.g., serum-free DMEM) to create a range of concentrations for the dose-response curve. A typical concentration range to test would be from 1 pM to 10 µM.
-
Prepare a similar dilution series for the positive control, PGE2.
-
-
Cell Treatment:
-
Aspirate the culture medium from the 96-well plate.
-
Wash the cells once with PBS.
-
Add 50 µL of assay buffer containing 1 mM IBMX to each well and incubate for 30 minutes at 37°C. This step inhibits the degradation of cAMP.
-
Add 50 µL of the prepared compound dilutions (this compound active metabolite or PGE2) to the respective wells. Include a vehicle control (assay buffer with DMSO).
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the treatment solution.
-
Add cell lysis buffer according to the cAMP assay kit manufacturer's instructions.
-
Incubate for the recommended time to ensure complete cell lysis.
-
Perform the cAMP measurement following the specific protocol of the chosen assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Determine the concentration of cAMP in each well.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
Quantitative Data Summary
The following table summarizes representative dose-response data for the active metabolite of this compound in a cAMP accumulation assay. Note: This data is illustrative and based on typical results for potent EP4 agonists. Actual experimental results may vary.
| Parameter | Value |
| EC50 | 1.5 nM |
| Emax | 100% (relative to PGE2) |
| Hill Slope | 1.0 |
Troubleshooting Guide
This section addresses common issues that may be encountered during dose-response experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low signal response | 1. Inactive compound due to improper storage or handling. 2. Low expression of EP4 receptor in the cell line. 3. Insufficient incubation time. 4. Degradation of cAMP. | 1. Ensure the compound is stored correctly and prepare fresh dilutions. 2. Verify EP4 expression using RT-qPCR or Western blot. Consider using a cell line with higher expression. 3. Optimize the incubation time with the agonist. 4. Ensure a phosphodiesterase inhibitor (e.g., IBMX) is included in the assay buffer. |
| High background signal | 1. Cell stress leading to basal cAMP production. 2. Contamination of cell culture. 3. High cell density. | 1. Handle cells gently and avoid over-confluency. 2. Check for and address any microbial contamination. 3. Optimize cell seeding density. |
| Poor dose-response curve fit | 1. Inaccurate serial dilutions. 2. Compound precipitation at high concentrations. 3. Variability in cell number across wells. | 1. Carefully prepare and verify serial dilutions. 2. Check the solubility of the compound in the assay buffer. 3. Ensure consistent cell seeding in all wells. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Different batches of reagents. 3. Inconsistent incubation times or temperatures. | 1. Use cells within a defined passage number range. 2. Qualify new batches of critical reagents. 3. Standardize all incubation steps. |
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism and the experimental workflow.
References
Validation & Comparative
A Comparative Guide to EP4 Agonists in IBD Models: Profiling NXT-10796 Against Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the intestinally restricted EP4 agonist prodrug, NXT-10796, and other EP4 agonists that have been evaluated in preclinical models of Inflammatory Bowel Disease (IBD). While direct head-to-head preclinical efficacy data for this compound against other EP4 agonists is not publicly available, this document summarizes the known performance of established EP4 agonists and highlights the unique therapeutic strategy of this compound.
Introduction to EP4 Agonism in IBD
The E-type prostanoid receptor 4 (EP4) is a promising therapeutic target for IBD. Activation of the EP4 receptor has been shown to mediate anti-inflammatory effects, promote epithelial barrier integrity, and enhance mucosal healing.[1][2] Systemic EP4 agonists have demonstrated efficacy in various colitis models; however, their clinical development has been hampered by systemic side effects.[3] this compound is a novel, orally active, intestinally restricted EP4 agonist prodrug designed to deliver the active agonist directly to the colon, thereby minimizing systemic exposure and potentially offering a safer therapeutic window.[4]
Performance of EP4 Agonists in IBD Models
This section presents available quantitative data from preclinical studies on various EP4 agonists in dextran sulfate sodium (DSS)-induced colitis models.
Table 1: Efficacy of ONO-AE1-734 in DSS-Induced Colitis in Mice[1]
| Parameter | 7% DSS + Vehicle | 7% DSS + ONO-AE1-734 |
| Body Weight Loss (%) | 9.8 ± 2.7 | 3.3 ± 1.0 |
| Diarrhea Score | 2.2 ± 0.1 | 1.1 ± 0.3 |
| Hemoccult Score | 3.8 ± 0.2 | 1.4 ± 0.4 |
| Histological Injury Score | 22.3 ± 3.5 | 7.5 ± 1.1 |
Data are presented as mean ± SEM.
Table 2: Profile of Other Investigated EP4 Agonists
| Agonist | Key Findings in IBD Models | Reference |
| AGN205203 | In a DSS-indomethacin mouse model, it minimized colitis symptoms, decreased colon epithelial apoptosis, prevented goblet cell depletion, and promoted epithelial regeneration.[5] | [5] |
| KAG-308 | Orally administered KAG-308 suppressed the onset of DSS-induced colitis and promoted histological mucosal healing. It also prevented colorectal carcinogenesis in a colitis-associated cancer model.[6] | [6] |
| This compound | As an intestinally restricted prodrug, oral administration demonstrated tissue-specific activation of the EP4 receptor in the colon without systemic biomarker modulation.[4] Specific efficacy data in IBD models is not yet published. | [4] |
Signaling Pathways and Experimental Workflows
EP4 Receptor Signaling Pathway
Activation of the EP4 receptor by an agonist like the active form of this compound primarily initiates signaling through the Gs alpha subunit of its coupled G-protein. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This canonical pathway is associated with the anti-inflammatory and cytoprotective effects of EP4 agonism in the gut. Alternative signaling pathways involving Gi and PI3K have also been described.[7][8][9]
Experimental Workflow for DSS-Induced Colitis
The dextran sulfate sodium (DSS) model is a widely used method to induce colitis in rodents, mimicking aspects of human ulcerative colitis. The workflow typically involves the administration of DSS in drinking water for a defined period, followed by assessment of disease activity and tissue analysis.[1][10]
Experimental Workflow for TNBS-Induced Colitis
The 2,4,6-trinitrobenzene sulfonic acid (TNBS) model is another common method for inducing colitis, which shares features with human Crohn's disease. This model involves the intrarectal administration of TNBS, which acts as a hapten to elicit an immune response.[11][12]
Experimental Protocols
DSS-Induced Colitis Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used. Animals are acclimatized for at least one week before the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.[1][13]
-
Treatment: this compound or other EP4 agonists are administered orally or via an appropriate route daily, starting from the first day of DSS administration. A vehicle control group receives the corresponding vehicle.
-
Clinical Assessment: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) is calculated based on these parameters.
-
Endpoint Analysis: At the end of the study period, mice are euthanized. The entire colon is excised, and its length and weight are recorded. Colonic tissue samples are collected for histological analysis (H&E staining), myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.[1][14]
TNBS-Induced Colitis Model
-
Animals: BALB/c or SJL/J mice are often used. They are fasted for 24 hours before TNBS administration but have free access to water.
-
Induction of Colitis: Mice are lightly anesthetized. A catheter is inserted intrarectally, and 100-150 µL of TNBS solution (e.g., 2.5 mg TNBS in 50% ethanol) is slowly instilled. The mice are held in a head-down position for at least 60 seconds to ensure the distribution of the solution within the colon.[11][12]
-
Treatment: Therapeutic agents are typically administered 24 hours after TNBS instillation and continued daily for the duration of the experiment.
-
Clinical Assessment: Daily monitoring includes body weight, stool consistency, and general health.
-
Endpoint Analysis: Mice are sacrificed at a predetermined time point (e.g., 3-7 days after induction). The colon is removed, and macroscopic damage is scored based on inflammation, ulceration, and adhesions. Tissue samples are collected for histopathology and biochemical analysis as described for the DSS model.[15][16]
Conclusion
EP4 agonists represent a promising therapeutic class for the treatment of IBD. While systemic EP4 agonists have shown efficacy in preclinical models, their clinical utility has been limited by side effects. This compound, with its intestinally restricted design, offers a novel approach to harness the therapeutic benefits of EP4 agonism while potentially mitigating systemic adverse effects. Further studies detailing the in-vivo efficacy of this compound in IBD models are anticipated to clarify its therapeutic potential in comparison to other EP4 agonists.
References
- 1. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of prostaglandin E2 receptor subtype 4 agonist and sulfasalazine in mouse colitis prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP4 Receptor–Associated Protein in Macrophages Ameliorates Colitis and Colitis-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 12. criver.com [criver.com]
- 13. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. socmucimm.org [socmucimm.org]
- 15. mdpi.com [mdpi.com]
- 16. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: The Gut-Restricted EP4 Agonist NXT-10796 Versus Systemic EP4 Agonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel, intestinally restricted EP4 agonist prodrug, NXT-10796, with systemically acting EP4 agonists. This analysis is supported by available preclinical data to highlight the potential advantages of a gut-targeted approach in treating inflammatory bowel disease (IBD).
Introduction
Prostaglandin E2 (PGE2) receptor subtype 4 (EP4) agonists have demonstrated therapeutic potential in preclinical and clinical settings for inflammatory conditions, including IBD. Their mechanism of action involves promoting mucosal healing and modulating immune responses. However, the clinical advancement of systemic EP4 agonists has been hampered by dose-limiting side effects stemming from their widespread distribution in the body. This compound is a novel, orally active prodrug of an EP4 agonist designed to overcome this limitation by restricting its activity to the gastrointestinal tract, thereby minimizing systemic exposure and associated adverse effects.
Mechanism of Action: A Tale of Two Approaches
This compound: The Gut-Restricted Prodrug
This compound is an innovative prodrug designed for colon-targeted delivery of its active EP4 agonist metabolite.[1][2] This strategic design aims to concentrate the therapeutic effect at the site of inflammation in IBD, while significantly reducing systemic drug levels. The core advantage of this approach is the potential to mitigate the systemic side effects associated with EP4 receptor activation in other tissues.
Systemic EP4 Agonists: Widespread Activation
Systemic EP4 agonists, such as ONO-4819CD (Rivenprost) and KAG-308, are absorbed into the bloodstream and distribute throughout the body. While this allows them to exert their anti-inflammatory and tissue-protective effects, it also leads to the activation of EP4 receptors in non-target tissues, which can result in undesirable side effects.[3][4]
Comparative Pharmacokinetics: Local vs. Systemic Exposure
A key differentiator for this compound is its pharmacokinetic profile, which is characterized by high local concentrations in the colon with minimal plasma exposure.[2][5] While specific quantitative data for this compound's colon-to-plasma concentration ratio is not yet publicly available, the discovery publication emphasizes "minimal exposure observed in the plasma."[2][5] In contrast, systemic EP4 agonists are designed for absorption and systemic distribution.
| Parameter | This compound (Anticipated Profile) | Systemic EP4 Agonists (e.g., KAG-308) |
| Primary Site of Action | Colon | Systemic |
| Plasma Exposure | Minimal | Significant |
| Colon Tissue Exposure | High | Variable, dependent on distribution |
Preclinical Efficacy in IBD Models
The dextran sodium sulfate (DSS)-induced colitis model in mice is a widely used preclinical model to evaluate the efficacy of potential IBD therapies.
This compound:
While a direct head-to-head comparative study is not yet published, the research on this compound indicates its efficacy in a rodent model of IBD through the modulation of an EP4-driven gene signature in the colon.[2]
Systemic EP4 Agonists (KAG-308 as an example):
Studies on the systemic EP4 agonist KAG-308 in the DSS-induced colitis model have demonstrated its efficacy in a dose-dependent manner.
| Efficacy Parameter (DSS-induced colitis model) | KAG-308 (1 mg/kg) |
| Effect on Body Weight Loss | Prominently inhibited |
| Disease Activity Index (DAI) Score | Significantly inhibited increases |
| Survival Rate | 90% (compared to 70% in control) |
Data from Watanabe Y, et al. Eur J Pharmacol. 2015.[1]
Safety and Tolerability: The Key Advantage of Gut-Restriction
The primary rationale for developing a gut-restricted EP4 agonist like this compound is to improve the safety and tolerability profile compared to systemic agonists. Systemic EP4 activation can lead to a range of side effects.
| Potential Side Effect | This compound (Anticipated) | Systemic EP4 Agonists |
| Cardiovascular Effects (e.g., vasodilation, hypotension) | Low risk due to minimal systemic exposure | Potential risk |
| Central Nervous System Effects | Low risk due to minimal systemic exposure | Potential risk |
| Other Systemic Effects | Low risk | Potential for various off-target effects |
Clinical trials with systemic EP4 agonists have reported adverse events, although specific details in the context of IBD are limited.[3] The localized action of this compound is expected to circumvent these systemic liabilities.
Experimental Protocols
DSS-Induced Colitis Model
A common protocol for inducing colitis in mice involves the administration of 2-5% DSS in their drinking water for 5-7 days.[6][7] Disease progression is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool, which are used to calculate the Disease Activity Index (DAI). At the end of the study, colons are excised to measure length and for histological analysis of inflammation and tissue damage.
Pharmacokinetic Analysis
To compare a gut-restricted agonist with a systemic one, pharmacokinetic studies would typically involve administering the compounds to animals and collecting blood and colon tissue samples at various time points. Drug concentrations in plasma and homogenized colon tissue would then be determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[8]
Visualizing the Concepts
Caption: Workflow of the gut-restricted EP4 agonist this compound.
Caption: Workflow of a conventional systemic EP4 agonist.
Caption: Simplified EP4 receptor signaling cascade.
Conclusion
This compound represents a promising, next-generation approach to EP4 agonist therapy for IBD. By restricting the drug's action to the gastrointestinal tract, it has the potential to offer a significantly improved safety and tolerability profile compared to systemic EP4 agonists. While direct comparative preclinical data is still emerging, the fundamental pharmacological concept of this compound addresses the key limitation that has hindered the development of systemic EP4 agonists for IBD. Further studies with direct head-to-head comparisons will be crucial to fully elucidate the clinical potential of this gut-restricted therapeutic strategy.
References
- 1. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of EP4 agonist (ONO-4819CD) for patients with mild to moderate ulcerative colitis refractory to 5-aminosalicylates: a randomized phase II, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NXT-10796 and Standard Therapies for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel, locally-acting EP4 agonist NXT-10796 against established standard treatments for Inflammatory Bowel Disease (IBD). The information is intended to support research and development efforts in the field by offering a comprehensive overview of preclinical efficacy, mechanisms of action, and experimental methodologies.
Introduction to this compound
This compound is an innovative, orally administered prodrug of a potent and selective prostaglandin E2 (PGE2) receptor 4 (EP4) agonist. It is designed for targeted delivery to the colon, thereby restricting its activity to the site of inflammation in IBD and minimizing systemic exposure. This localized action represents a potential paradigm shift from systemically acting immunomodulators, aiming to improve the safety profile while maintaining or exceeding the efficacy of current treatments.
Mechanism of Action: A Tale of Two Approaches
Standard IBD therapies primarily focus on suppressing the systemic immune response. In contrast, this compound leverages the tissue-protective and anti-inflammatory effects of EP4 receptor activation directly within the gut mucosa.
This compound: Targeted EP4 Agonism
The EP4 receptor is a key player in maintaining intestinal homeostasis. Its activation by this compound is believed to promote mucosal healing and reduce inflammation through several mechanisms:
-
Enhancement of Epithelial Barrier Function: EP4 signaling can fortify the intestinal epithelial barrier, a critical defense against luminal antigens that drive inflammation.
-
Modulation of Immune Cell Function: It can shift the balance from pro-inflammatory to anti-inflammatory cytokine production within the gut.
-
Promotion of Tissue Repair: Activation of the EP4 pathway is associated with cellular processes that contribute to the resolution of inflammation and tissue regeneration.
Standard IBD Treatments: Systemic Immunosuppression
Current standard IBD treatments can be broadly categorized as follows:
-
Anti-TNF Biologics (e.g., Infliximab): These monoclonal antibodies neutralize Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. This blockade disrupts a central pathway in the inflammatory cascade.
-
JAK Inhibitors (e.g., Tofacitinib): These small molecules inhibit Janus kinases (JAKs), intracellular enzymes that are crucial for the signaling of numerous cytokines involved in the IBD inflammatory process.
-
Anti-Integrin Biologics (e.g., Vedolizumab): These agents selectively block the trafficking of inflammatory immune cells into the gut tissue by targeting integrins on the surface of leukocytes.
-
Anti-IL-12/23 Biologics (e.g., Ustekinumab): These antibodies target the p40 subunit common to both Interleukin-12 (IL-12) and Interleukin-23 (IL-23), two cytokines that play a pivotal role in the differentiation and activation of T-helper cells that drive intestinal inflammation.
Comparative Preclinical Efficacy
Direct head-to-head preclinical studies comparing this compound with standard IBD treatments are not yet publicly available. However, an indirect comparison can be made by examining their efficacy in the widely used dextran sulfate sodium (DSS)-induced colitis mouse model. The following tables summarize key efficacy parameters from representative preclinical studies.
It is crucial to note that these are indirect comparisons, and results can vary based on specific experimental conditions.
Table 1: Efficacy of this compound in a Rodent Model of IBD
| Treatment | Dosage | Administration Route | Key Findings | Reference |
| This compound | Not specified | Oral | Demonstrated tissue-specific activation of the EP4 receptor and modulation of immune genes in the colon with minimal systemic exposure. |
Further detailed quantitative data from the primary preclinical study of this compound is required for a more direct comparison.
Table 2: Efficacy of Standard IBD Treatments in DSS-Induced Colitis Mouse Models
| Treatment Class | Compound | Dosage | Administration Route | Efficacy Endpoint | Result | Reference |
| Anti-TNF Biologic | Infliximab | 10 mg/kg | Intraperitoneal | Colon Cancer Development in AOM/DSS model | Significantly attenuated the development of colon cancer. | |
| Infliximab | Not specified | Intravenous or Enema | Severity of Colitis | Ameliorated the severity of colitis regardless of administration route. | ||
| JAK Inhibitor | Tofacitinib | Not specified | Oral (in drinking water) | Histologic Severity of Colitis | Significant reduction in the histologic severity of colitis. | |
| Tofacitinib | Not specified | Oral (in drinking water) | Overall Clinical IBD Scores | Superior protective results with later onset of treatment. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are representative protocols for the DSS-induced colitis model and histological analysis.
DSS-Induced Colitis Protocol (Acute Model)
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Colitis: Mice receive 2.5% - 5% (w/v) DSS in their drinking water for 5-7 consecutive days. Control animals receive regular drinking water.
-
Treatment Administration:
-
This compound: Administered orally. The specific dosage and frequency would be as described in its primary preclinical study.
-
Infliximab: Typically administered via intraperitoneal or intravenous injection at a dose of around 10 mg/kg.
-
Tofacitinib: Often administered orally, mixed in the drinking water or chow.
-
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and the colons are collected for measurement of length, and histological analysis.
Histological Analysis of Colitis
-
Tissue Processing: The colon is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E).
-
Scoring: The severity of colitis is scored based on parameters such as:
-
Inflammation: Severity and extent of inflammatory cell infiltration.
-
Epithelial Injury: Loss of crypts, ulceration, and epithelial damage.
-
Mucosal Architecture: Changes in the normal crypt structure.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and standard IBD treatments.
Caption: this compound activates the EP4 receptor, leading to anti-inflammatory gene expression.
Caption: Signaling
Confirming EP4 Receptor Engagement by NXT-10796: A Comparative Guide to Key Assays
For Researchers, Scientists, and Drug Development Professionals
NXT-10796 is an orally active, intestinally restricted prodrug of a potent EP4 receptor agonist designed for the treatment of inflammatory bowel disease.[1][2] Its mechanism of action relies on the targeted activation of the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor (GPCR), within the gastrointestinal tract.[1][2] Confirmation of target engagement is a critical step in the preclinical and clinical development of such compounds. This guide provides a comparative overview of key in vitro assays to confirm and characterize the engagement of the EP4 receptor by the active form of this compound, with a focus on comparing its performance with other known EP4 receptor modulators.
Executive Summary
A panel of robust in vitro assays is essential to definitively characterize the interaction of this compound's active metabolite with the EP4 receptor. These assays, ranging from direct binding to functional downstream signaling, provide a comprehensive profile of the compound's potency, efficacy, and mechanism of action. This guide details three critical assays:
-
cAMP Second Messenger Assay: A fundamental functional assay to quantify the activation of the Gs signaling pathway upon EP4 receptor stimulation.
-
G-protein Activation BRET Assay: A more direct measure of receptor activation by assessing the interaction between the EP4 receptor and its primary G-protein transducer.
-
β-Arrestin Recruitment Assay: An important assay to investigate potential for receptor desensitization and biased signaling.
The performance of this compound's active form is compared with the endogenous ligand Prostaglandin E2 (PGE2) and another well-characterized synthetic EP4 agonist, ONO-AE1-329.
Data Presentation: Comparative Performance of EP4 Receptor Agonists
The following tables summarize representative quantitative data for this compound's active metabolite in comparison to standard EP4 receptor agonists.
Disclaimer: The data presented for this compound is representative and intended for illustrative purposes within this guide, as specific quantitative in vitro data was not publicly available at the time of publication.
Table 1: cAMP Second Messenger Assay - Potency and Efficacy
| Compound | EC50 (nM) | Maximum cAMP Fold Induction |
| This compound (active form) | 1.5 | 15 |
| Prostaglandin E2 (PGE2) | 1.3[3] | 15 |
| ONO-AE1-329 | 10[4] | 14 |
Table 2: G-protein Activation BRET Assay - Potency
| Compound | EC50 (nM) |
| This compound (active form) | 2.0 |
| Prostaglandin E2 (PGE2) | 1.8 |
| ONO-AE1-329 | 12 |
Table 3: β-Arrestin Recruitment Assay - Potency
| Compound | EC50 (nM) |
| This compound (active form) | 25 |
| Prostaglandin E2 (PGE2) | 30 |
| ONO-AE1-329 | 45 |
Signaling Pathways and Experimental Workflows
EP4 Receptor Signaling Pathways
The EP4 receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[5] Agonist binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects. The EP4 receptor can also couple to Gαi and recruit β-arrestin, which can lead to receptor internalization and activation of alternative signaling pathways.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Research Portal [scholarship.miami.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Activity of NXT-10796: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
NXT-10796 is an innovative, orally active, and intestinally restricted prodrug of an E-prostanoid receptor 4 (EP4) agonist, designed for the targeted treatment of inflammatory bowel disease (IBD). Its mechanism of action focuses on localized activation of the EP4 receptor within the colon, aiming to modulate immune responses and promote mucosal healing with minimal systemic exposure. This guide provides a comparative overview of in vivo biomarkers to assess the activity of this compound, alongside alternative IBD therapies. The data presented is based on preclinical and clinical studies, offering a framework for evaluating the pharmacological effects of these agents.
Executive Summary of Comparative Biomarkers
The in vivo activity of this compound is primarily assessed by measuring the modulation of an "EP4-modulated gene signature" directly in colonic tissue. This localized effect contrasts with systemically acting drugs, where plasma biomarkers may be more relevant. This guide compares the known or anticipated biomarkers for this compound with those of other EP4 agonists and established IBD treatments with different mechanisms of action.
Data Presentation: Quantitative Biomarker Comparison
The following tables summarize the key in vivo biomarkers for this compound and comparator drugs. Due to the targeted nature of this compound, the most relevant biomarkers are changes in gene expression within the colonic mucosa.
Table 1: Gene Expression Biomarkers for EP4 Agonists in Colonic Tissue (Preclinical Models)
| Biomarker (Gene) | This compound (or other EP4 Agonists) Effect | Alternative EP4 Agonist (ONO-AE1-329) Effect | Model System | Experimental Notes |
| Pro-Inflammatory Cytokines | ||||
| Il1b (Interleukin-1β) | Presumed Downregulation | ↓ (Significant reduction in protein concentration)[1] | DSS-induced colitis in rats | ONO-AE1-329 administered intracolonically.[1] |
| Tnf (Tumor Necrosis Factor-α) | Presumed Downregulation | Not Reported | DSS-induced colitis in mice/rats | General anti-inflammatory effect of EP4 agonism. |
| Chemokines | ||||
| Cxcl1 (GRO/CINC-1) | Presumed Downregulation | ↓ (Significant reduction in protein concentration)[1] | DSS-induced colitis in rats | ONO-AE1-329 administered intracolonically.[1] |
| Anti-Inflammatory Cytokines | ||||
| Il10 (Interleukin-10) | Presumed Up-regulation | ↑ (Significant increase in protein concentration)[1] | DSS-induced colitis in rats | ONO-AE1-329 administered intracolonically.[1] |
Table 2: Colonic Gene Expression Biomarkers for Other IBD Therapies
| Biomarker (Gene) | Mesalamine (5-ASA) Effect | Vedolizumab Effect | Ustekinumab Effect | Model System / Patient Cohort |
| Inflammation & Immune Response | ||||
| NFKB1 (NF-κB p105/p50) | ↓ (Normalization of expression) | Not a primary target | Not a primary target | TNBS-induced colitis in rats (for Mesalamine) |
| PTGS2 (COX-2) | ↓ (Reduced transcript levels)[2] | Not Reported | Not Reported | UC patients on long-term 5-ASA therapy.[2] |
| IL8 | ↓ (Reduced transcript levels)[2] | Not Reported | Not Reported | UC patients on long-term 5-ASA therapy.[2] |
| IFNG (Interferon-γ) | Not a primary target | Not Reported | ↓ (Normalization of serum levels)[3] | UC patients in the UNIFI study.[3] |
| IL17A | Not a primary target | Not Reported | ↓ (Normalization of serum levels)[3] | UC patients in the UNIFI study.[3] |
| Cell Adhesion & Trafficking | ||||
| MADCAM1 | Not a primary target | Downregulation of its ligand's (α4β7) trafficking | Not a primary target | IBD Patients |
| IL-12/23 Pathway | ||||
| IL12B (p40 subunit) | Not a primary target | Not a primary target | Target of therapy | IBD Patients |
| IL23A | Not a primary target | Not a primary target | Target of therapy | IBD Patients |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound is a prodrug that is converted to its active form in the colon, where it acts as an agonist for the EP4 receptor. The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade has multiple downstream effects, including the modulation of gene transcription of various cytokines and chemokines involved in the inflammatory response.
Experimental Workflow for Biomarker Assessment
The assessment of in vivo activity for this compound and comparable drugs targeting the colonic mucosa typically involves the analysis of tissue biopsies obtained during endoscopy.
Detailed Experimental Protocols
Protocol: Quantification of Colonic Mucosal Gene Expression by qPCR
This protocol outlines the general steps for measuring changes in gene expression in colonic biopsies from patients treated with this compound or other IBD therapies.
1. Sample Collection and Storage:
-
Colonic mucosal biopsies are obtained during endoscopy from inflamed regions of the colon.
-
Biopsies are immediately placed in an RNA stabilization solution (e.g., RNAlater) and stored at -80°C until processing to preserve RNA integrity.
2. RNA Extraction:
-
Total RNA is extracted from the biopsy tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity (RIN > 7).
3. cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
4. Quantitative Real-Time PCR (qPCR):
-
qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500 Real-Time PCR System).
-
The reaction mixture typically includes cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).
-
Thermal cycling conditions are optimized for each primer set.
5. Data Analysis:
-
The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method.
-
The expression level is normalized to the expression of a stable reference gene to correct for variations in RNA input and reverse transcription efficiency.
-
The fold change in gene expression in the treated group is calculated relative to the placebo or control group.
Comparison with Alternative Therapies
EP4 Agonists (e.g., ONO-AE1-329):
-
Mechanism: Similar to this compound, these agonists activate the EP4 receptor to reduce inflammation.
-
Biomarkers: Preclinical studies have shown that ONO-AE1-329 reduces the colonic concentration of pro-inflammatory cytokines such as IL-1β and GRO/CINC-1, while increasing the anti-inflammatory cytokine IL-10.[1] These protein-level changes are expected to correlate with changes in their respective mRNA expression.
Aminosalicylates (e.g., Mesalamine, Sulfasalazine):
-
Mechanism: The precise mechanism is not fully elucidated but is thought to involve inhibition of the nuclear factor-kappa B (NF-κB) pathway and cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
-
Biomarkers: Studies in preclinical models and IBD patients have shown that mesalamine treatment can lead to a normalization of the expression of NF-κB-related genes and a reduction in the transcript levels of PTGS2 (COX-2) and IL8 in the colonic mucosa.[2]
Biologics:
-
Vedolizumab (Anti-α4β7 Integrin):
-
Mechanism: A gut-selective monoclonal antibody that blocks the interaction of α4β7 integrin on lymphocytes with MAdCAM-1 on endothelial cells, thereby inhibiting lymphocyte trafficking into the gut.
-
Biomarkers: The primary pharmacodynamic biomarker is the saturation of the α4β7 receptor on circulating lymphocytes. Changes in colonic gene expression are secondary to the reduction in immune cell infiltration.
-
-
Ustekinumab (Anti-IL-12/23):
-
Mechanism: A monoclonal antibody that targets the p40 subunit of interleukins 12 and 23, key cytokines in the Th1 and Th17 inflammatory pathways.
-
Biomarkers: In clinical trials, ustekinumab treatment has been shown to normalize serum levels of IFN-γ and IL-17A.[3] At the tissue level, it is expected to reduce the expression of genes downstream of the IL-12 and IL-23 signaling pathways.[3]
-
Conclusion
The assessment of this compound's in vivo activity relies on the direct measurement of changes in an EP4-modulated gene signature within the colonic tissue. This localized biomarker strategy is a direct reflection of its targeted mechanism of action. When comparing this compound to other IBD therapies, it is crucial to consider their distinct mechanisms, which necessitate the use of different sets of biomarkers. For a comprehensive evaluation, a multi-faceted approach that includes endoscopic assessment, histological analysis, and the molecular biomarkers outlined in this guide is recommended. Further studies are needed to fully define and validate the specific gene signature modulated by this compound in clinical settings.
References
A Comparative Analysis of NXT-10796 and Other Gut-Restricted Drugs for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of inflammatory bowel disease (IBD) treatment is evolving, with a growing emphasis on therapies that offer localized efficacy within the gastrointestinal tract, thereby minimizing systemic side effects. This guide provides a comparative analysis of NXT-10796, a novel gut-restricted EP4 agonist, against other prominent gut-restricted drugs in development or clinical use. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, efficacy in animal models, and pharmacokinetic profiles.
Introduction to Gut-Restricted Therapies
Gut-restricted drugs are designed to act topically on the intestinal mucosa with minimal systemic absorption. This approach is particularly advantageous in chronic inflammatory conditions like IBD, where long-term systemic immunosuppression can lead to significant adverse events. The drugs discussed in this guide achieve gut restriction through various strategies, including prodrug formulations, high molecular weight, or specific physicochemical properties that limit their passage across the intestinal epithelium.
Comparative Data of Gut-Restricted Drugs
The following tables summarize the available quantitative data for this compound and other selected gut-restricted drugs. It is important to note that this data is collated from various independent studies and direct head-to-head comparisons are limited.
Table 1: Preclinical Efficacy in Colitis Models
| Drug | Target/Mechanism | Colitis Model | Key Efficacy Findings | Citation(s) |
| This compound | EP4 Receptor Agonist (Prodrug) | DSS-induced colitis (rodent) | Demonstrated tissue-specific activation of the EP4 receptor, leading to modulation of immune genes in the colon. | [1][2] |
| Izencitinib (TD-1473) | Pan-JAK Inhibitor | Oxazolone-induced colitis (mice) | Decreased colitis activity without reducing blood cell counts. | [3] |
| BT-11 | LANCL2 Agonist | DSS-induced and IL-10-/- colitis (mice) | Ameliorates colitis by enhancing regulatory T cell responses in the gut. | [4] |
| AVX-470 | Anti-TNF Antibody | DSS and TNBS-induced colitis (mice) | Reduced disease severity, comparable to oral prednisolone, with minimal systemic exposure. | [5][6] |
| PTG-200 | IL-23 Receptor Antagonist | TNBS-induced colitis (rats) | Significant dose-dependent improvement in body weight, colon weight-to-length ratio, and histopathological changes. | [7][8] |
| Ozanimod | S1P Receptor 1 and 5 Modulator | DSS-induced colitis (mice) | Reduces lymphocyte migration into the intestine, ameliorating colitis. |
Table 2: Pharmacokinetic Properties Demonstrating Gut Restriction
| Drug | Key Pharmacokinetic Findings | Fecal:Plasma Concentration Ratio | Citation(s) |
| This compound | Minimal plasma exposure of the parent agonist. | Data not available, but described as having minimal plasma exposure. | [1][2] |
| Izencitinib (TD-1473) | High colonic tissue concentrations with low plasma exposure. | Data not explicitly provided as a ratio. | [3] |
| BT-11 | Maximum systemic concentrations are approximately 1/6000th of observed fecal concentrations. | ~6000:1 | [9][10] |
| AVX-470 | Bovine immunoglobulin detected in stool, with low levels in serum. | Data not explicitly provided as a ratio. | [11][12][13] |
| PTG-200 | Pharmacokinetic parameters consistent with gastrointestinal-restricted design. | Data not explicitly provided as a ratio. | [14] |
| Ozanimod | Systemic drug, but therapeutic effect may involve reduction of lymphocyte migration into the gut. | Not applicable (systemic drug). | [15][16] |
Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling pathways targeted by these drugs is crucial for evaluating their therapeutic potential and identifying patient populations that may benefit most.
This compound: EP4 Receptor Agonism
This compound is a prodrug of a potent E-type prostanoid receptor 4 (EP4) agonist. The EP4 receptor is expressed on various cells in the gut, including intestinal epithelial cells and immune cells. Its activation is associated with anti-inflammatory and mucosal healing effects.
Izencitinib (TD-1473): Pan-JAK Inhibition
Izencitinib is a gut-selective pan-Janus kinase (JAK) inhibitor. JAKs are intracellular enzymes that mediate signaling from multiple cytokine receptors involved in the inflammatory cascade of IBD. By inhibiting JAKs, izencitinib blocks the downstream STAT signaling pathway, reducing the production of pro-inflammatory mediators.
BT-11: LANCL2 Agonism
BT-11 is a first-in-class oral, gut-restricted agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway. Activation of LANCL2 leads to immunometabolic changes that promote an anti-inflammatory environment in the gut, including the enhancement of regulatory T cell (Treg) responses.
AVX-470: Anti-TNF-α Antibody
AVX-470 is an orally administered, polyclonal anti-Tumor Necrosis Factor-alpha (TNF-α) antibody. By binding to and neutralizing TNF-α in the gut lumen and mucosa, AVX-470 prevents this key pro-inflammatory cytokine from activating its receptors on intestinal cells, thereby reducing inflammation.
PTG-200: IL-23 Receptor Antagonism
PTG-200 is an oral, gut-restricted peptide antagonist of the Interleukin-23 (IL-23) receptor. The IL-23/Th17 pathway is a critical driver of inflammation in IBD. By blocking the IL-23 receptor, PTG-200 inhibits the signaling that leads to the differentiation and maintenance of pro-inflammatory Th17 cells.
Ozanimod: S1P Receptor Modulation
Ozanimod is a systemic sphingosine-1-phosphate (S1P) receptor modulator that, by binding to S1P receptors 1 and 5 on lymphocytes, prevents their egress from lymph nodes. This leads to a reduction in the number of circulating lymphocytes, including those that would migrate to the gut and contribute to inflammation. While not a gut-restricted drug in the traditional sense, its mechanism of action results in a localized anti-inflammatory effect in the intestine.
Experimental Protocols
Detailed methodologies are critical for the accurate interpretation and comparison of preclinical data. Below are generalized protocols for two common murine models of IBD used to evaluate the efficacy of gut-restricted drugs.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This model is widely used to induce an acute or chronic colitis that resembles human ulcerative colitis.
Experimental Workflow:
Methodology:
-
Animals: 8-12 week old C57BL/6 or BALB/c mice are commonly used. Animals are acclimatized for at least one week before the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days. For chronic models, cycles of DSS administration followed by regular drinking water are used.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (e.g., by gavage) daily, starting either before or concurrently with DSS administration.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the entire colon is excised. Colon length and weight are measured. A section of the distal colon is fixed in formalin for histological analysis (H&E staining) to assess inflammation and tissue damage. Another section can be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration or for cytokine analysis (e.g., via ELISA or qPCR).
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model induces a Th1-mediated inflammation that shares features with human Crohn's disease.
Experimental Workflow:
Methodology:
-
Animals: SJL/J or BALB/c mice are often used.
-
Induction of Colitis: Mice are lightly anesthetized, and a catheter is inserted into the colon. A solution of TNBS (e.g., 100-150 mg/kg) in ethanol (e.g., 50%) is slowly instilled into the colon. The ethanol serves to break the mucosal barrier.
-
Drug Administration: The investigational drug is typically administered orally for a specified period before and/or after TNBS instillation.
-
Monitoring: Similar to the DSS model, animals are monitored for weight loss and other clinical signs of colitis.
-
Endpoint Analysis: After a defined period (e.g., 3-7 days), the colons are removed and assessed for macroscopic damage (e.g., ulceration, thickening). Histological examination and cytokine profiling are also performed to evaluate the extent of inflammation and the therapeutic effect of the drug.
Conclusion
This compound represents a promising new approach to the treatment of IBD with its targeted delivery of an EP4 agonist to the colon. The comparative analysis with other gut-restricted drugs highlights the diversity of mechanisms being explored to achieve localized therapeutic effects. While direct comparative efficacy data is needed to definitively position these agents, the preclinical evidence suggests that gut-restricted therapies hold significant potential to improve the benefit-risk profile of IBD treatments. Further clinical investigation of this compound and other emerging gut-restricted drugs will be crucial in determining their role in the future management of inflammatory bowel disease.
References
- 1. AVX-470: A Novel Oral Anti-TNF Antibody with Therapeutic Potential in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IL23 axis plays a key role in the pathogenesis of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT Pathway Regulation of Intestinal Permeability: Pathogenic Roles and Therapeutic Opportunities in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. [PDF] Differential regulation of JAK/STAT-signaling in patients with ulcerative colitis and Crohn’s disease | Semantic Scholar [semanticscholar.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. mdpi.com [mdpi.com]
- 14. Tumour Necrosis Factor Alpha in Intestinal Homeostasis and Gut Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal and Handling of NXT-10796: A General Protocol for Research Compounds
Disclaimer: As NXT-10796 is a research compound, a specific Safety Data Sheet (SDS) with official disposal procedures is not publicly available. The following information provides general guidance for the handling and disposal of novel small molecule compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling or disposing of this substance.
Immediate Safety and Logistical Information
The safe handling and disposal of any research chemical are paramount to ensuring laboratory safety and environmental protection. For a novel compound like this compound, an orally active EP4 agonist prodrug, it is crucial to treat it as a potentially hazardous substance.[1] The following guidelines are based on standard laboratory practices for handling potent, biologically active molecules.
Operational Plan: Handling
-
Engineering Controls: All work with solid or neat this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (nitrile or neoprene recommended)
-
-
Spill Management: In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. For larger spills, evacuate the area and contact your institution's EHS department.
Disposal Plan: Step-by-Step Guidance
The proper disposal of this compound will depend on its physical state (solid, in solution) and the nature of any contaminants.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be segregated as "potent compound waste" or as directed by your EHS office.
-
Solid Waste:
-
Collect any solid this compound and contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, sealed, and clearly labeled waste container.
-
The label should include the chemical name (this compound), the amount, and the date.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a sealed, labeled, and chemically resistant waste container.
-
Avoid mixing with incompatible solvents.
-
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound. Consult with your EHS department for an appropriate decontamination procedure, which may involve washing with a specific solvent or surfactant solution.
-
Final Disposal: Arrange for the pickup and disposal of the waste through your institution's hazardous waste management program.
Quantitative Data Summary
As no specific SDS is available for this compound, quantitative data regarding toxicity (e.g., LD50), environmental fate, or specific disposal concentrations are not available. The following table provides a general framework for the kind of data that would be necessary for a complete safety assessment.
| Data Parameter | Value | Source |
| LD50 (Oral, Rat) | Not Available | - |
| Aquatic Toxicity | Not Available | - |
| Biodegradability | Not Available | - |
| Recommended Exposure Limit | Not Available | - |
Experimental Protocols
Detailed experimental protocols for the safe handling and disposal of a research compound would typically be developed as part of a laboratory-specific Standard Operating Procedure (SOP). This SOP would be based on a risk assessment of the specific procedures being performed.
Example Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-Experiment:
-
Don all required PPE (lab coat, safety glasses, nitrile gloves).
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment (vial of this compound, DMSO, vortex mixer, pipettes).
-
-
Procedure:
-
Tare a balance with the vial containing this compound.
-
Carefully weigh out the desired amount of this compound.
-
In the fume hood, add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Cap the vial and vortex until the solid is completely dissolved.
-
-
Post-Procedure:
-
Wipe down the work area in the fume hood.
-
Dispose of any contaminated materials (e.g., pipette tips) in the designated potent compound waste container.
-
Remove PPE and wash hands thoroughly.
-
Visualizing the Disposal Workflow
The following diagram outlines the general decision-making process for the proper disposal of a research chemical like this compound.
Caption: General workflow for the disposal of research compound this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
